2,5-Diiodo-4-methyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-diiodo-5-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)8-4(6)7-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBIXFAUPJOCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314080 | |
| Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149510-85-0 | |
| Record name | 2,5-Diiodo-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 2,5-Diiodo-4-methyl-1H-imidazole
This technical guide offers a comprehensive overview of a proposed synthetic route for 2,5-Diiodo-4-methyl-1H-imidazole, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of a specific, published protocol for this exact molecule in the reviewed literature, this document outlines a scientifically grounded, proposed methodology based on established principles of imidazole chemistry. The synthesis, characterization data of related compounds, and experimental workflows are detailed to provide a foundational resource for further investigation.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the direct di-iodination of 4-methyl-1H-imidazole. The imidazole ring is an electron-rich aromatic system susceptible to electrophilic substitution, such as halogenation. The challenge in this synthesis lies in controlling the regioselectivity to achieve iodination at the C2 and C5 positions. The methyl group at the C4 position will influence the electron density and steric accessibility of the adjacent positions.
The proposed reaction involves treating 4-methyl-1H-imidazole with a suitable iodinating agent in the presence of a base. The base is crucial for deprotonating the imidazole nitrogen, which activates the ring towards electrophilic attack.
Reaction Scheme:
Data Presentation of Related Compounds
While specific quantitative data for this compound is not available in the literature, the following tables summarize data for structurally related iodo-imidazoles to serve as a reference for characterization.
Table 1: Physical and Spectroscopic Data of Reference Iodo-imidazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 4,5-Diiodo-1H-imidazole | C₃H₂I₂N₂ | 319.87 | 188-190 | ¹H NMR (DMSO-d₆): δ 7.76 (s, 1H) ¹³C NMR (DMSO-d₆): δ 141.1, 143.2[1][2] |
| 4-Iodo-1H-imidazole | C₃H₃IN₂ | 193.97 | 128-132 | ¹H NMR (DMSO-d₆): δ 7.23 (d, 1H), 7.60 (d, 1H)[1] |
| 2,4-Diiodo-1-methyl-1H-imidazole-5-carboxylic acid | C₅H₄I₂N₂O₂ | 377.91 | - | - |
| 4-Iodo-1-methyl-1H-imidazole | C₄H₅IN₂ | 208.00 | - | Yield: 94% (from 4,5-diiodo-1-methyl-1H-imidazole)[3] |
Table 2: Synthesis Conditions for Related Iodo-imidazoles
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Product | Reference |
| Imidazole | Iodine, Sodium Hydroxide | Water | Room Temp. | 85.2 | 4,5-Diiodo-1H-imidazole | [1] |
| Imidazole | Iodine, Sodium Iodide, Sodium Hydroxide | Water | 0 | 70.2 | 4-Iodo-1H-imidazole | [4][5] |
| 4,5-Diiodo-1-methyl-1H-imidazole | Ethylmagnesium bromide | Diethyl ether, Dichloromethane | 20 | 94 | 4-Iodo-1-methyl-1H-imidazole | [3] |
Proposed Experimental Protocol
This protocol is a suggested starting point for the synthesis of this compound and will require optimization.
Materials:
-
4-methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or another suitable base
-
Methanol or another suitable solvent
-
Deionized water
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
NMR spectrometer for characterization
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1H-imidazole (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Base Addition: In a separate flask, prepare a solution of sodium hydroxide (2.5 eq) in water and add it dropwise to the cooled imidazole solution.
-
Iodination: Prepare a solution of iodine (2.2 eq) in methanol. Add this solution dropwise to the reaction mixture at 0 °C over a period of 1 hour.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical relationship of the synthesis steps.
References
- 1. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 2. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Iodo-1-methyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Iodo-1-methyl-1H-imidazole | 71759-87-0 | Benchchem [benchchem.com]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 2,5-Diiodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diiodo-4-methyl-1H-imidazole (CAS No. 149510-85-0) is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As a substituted imidazole, it belongs to a class of molecules known for a wide range of biological activities.[2][3] This document provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and the general biological context of this compound and its close analogs. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from structurally similar compounds to provide a comparative analysis.
Chemical and Physical Properties
| Property | This compound | 4,5-Diiodo-1H-imidazole | 2,5-diiodo-1-methyl-1H-imidazole (Computed) | 2,5-Dibromo-1-methyl-1H-imidazole |
| CAS Number | 149510-85-0[4] | 15813-09-9[5] | 335838 (CID) | 53857-59-3[6] |
| Molecular Formula | C₄H₄I₂N₂[1] | C₃H₂I₂N₂[5] | C₄H₄I₂N₂ | C₄H₄Br₂N₂[6] |
| Molecular Weight | 333.90 g/mol [1] | 319.87 g/mol [5] | 333.85 g/mol | 239.90 g/mol [6] |
| Monoisotopic Mass | 333.8464 Da | 319.83074 Da[5] | 333.8464 Da | 237.87412 Da |
| Melting Point | Data not available | 188-190 °C[7] | Data not available | 76-82 °C[6] |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
| Appearance | Solid (inferred) | Crystalline solid[8] | Solid (inferred) | Solid[6] |
| XlogP (Computed) | Data not available | 1.4[5] | 1.4 | 2.1 |
Note: Much of the available data, particularly for substituted analogs, is computed and should be used as a guideline pending experimental verification.
Proposed Experimental Protocols
Synthesis of this compound
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, based on established methods for the iodination of imidazole and its derivatives, a plausible synthetic route involves the direct iodination of 4-methyl-1H-imidazole.[7][9][10]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Methodology:
-
Dissolution of Starting Material: In a reaction vessel, dissolve 4-methyl-1H-imidazole in an aqueous solution of sodium hydroxide, cooled in an ice bath. A co-solvent such as tetrahydrofuran (THF) may be used to improve solubility.[9]
-
Iodination: Slowly add a solution of elemental iodine (I₂) dissolved in a suitable solvent (e.g., THF or an aqueous solution of sodium iodide) to the reaction mixture.[7][11] The molar ratio of iodine to the imidazole starting material is typically 2:1 or slightly higher to ensure di-substitution.
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 1-6 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[9][11]
-
Work-up: Carefully neutralize the reaction mixture with an acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 7-8.[7] The product is expected to precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the crude product by filtration. The solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield pure this compound.[11]
Compound Characterization Workflow
Following synthesis, a standard workflow should be employed to confirm the identity and purity of the final compound. Commercial suppliers of this compound indicate the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC.[12]
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Diiodo-4-methylimidazole | 149510-85-0 [chemicalbook.com]
- 5. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 10. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 11. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 12. 149510-85-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2,5-Diiodo-4-methyl-1H-imidazole
CAS Number: 149510-85-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Diiodo-4-methyl-1H-imidazole, a halogenated heterocyclic compound. Due to the limited availability of public data for this specific molecule, this guide combines reported information with data extrapolated from closely related compounds and general principles of imidazole chemistry. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available and predicted data for the target compound, alongside data for the related compound 4,5-Diiodo-2-methyl-1H-imidazole for comparison.
| Property | This compound | 4,5-Diiodo-2-methyl-1H-imidazole |
| CAS Number | 149510-85-0 | 73746-44-8 |
| Molecular Formula | C₄H₄I₂N₂[1] | C₄H₄I₂N₂[2] |
| Molecular Weight | 333.90 g/mol [1][2] | 333.90 g/mol [2] |
| Appearance | Powder (predicted)[1] | Solid[2] |
| Purity | ≥98% (as offered by suppliers)[1] | Not specified |
| Storage Conditions | Keep in a dry and ventilated place[1] | Not specified |
Synthesis and Reactivity
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on established methods for the iodination of imidazoles, a plausible synthetic route starting from 4-methylimidazole can be proposed. The direct iodination of imidazole and its derivatives using molecular iodine in the presence of a base is a common method for producing iodo-substituted imidazoles.[3][4][5]
Proposed Experimental Protocol for Synthesis
Reaction: Iodination of 4-methylimidazole
Materials:
-
4-methylimidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[3]
-
Tetrahydrofuran (THF) or other suitable solvent[4]
-
Water
-
Ethyl acetate for extraction and purification
-
Glacial acetic acid for neutralization (optional)
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 4-methylimidazole in an aqueous solution of sodium hydroxide or potassium hydroxide. The base deprotonates the imidazole, making it more susceptible to electrophilic attack.
-
In a separate flask, dissolve elemental iodine in a suitable organic solvent like tetrahydrofuran (THF).[4]
-
Cool the imidazole solution in an ice bath.
-
Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture to a pH of 7-8 with an acid such as glacial acetic acid.[4]
-
If a precipitate forms, it can be collected by filtration. The aqueous layer can be extracted with an organic solvent like ethyl acetate to recover any dissolved product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.
Reactivity in Cross-Coupling Reactions
Diiodoimidazoles are valuable building blocks in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[6][7][8][9] These reactions allow for the formation of new carbon-carbon bonds at the positions of the iodine atoms, enabling the synthesis of more complex molecules. The two iodine atoms in this compound can potentially be functionalized sequentially, offering a pathway to dissymmetric substitution.
Suzuki-Miyaura Coupling: This reaction couples the diiodoimidazole with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.[10][11][12][13]
Sonogashira Coupling: This reaction involves the coupling of the diiodoimidazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynyl-substituted imidazole.[7][9][14][15][16]
Spectral Data
No experimentally determined spectral data for this compound is publicly available. Chemical suppliers such as BLDpharm claim to possess NMR, HPLC, and LC-MS data, but these are not directly accessible through public databases.[17] Researchers are advised to request a Certificate of Analysis from the supplier for detailed spectral information.
Biological Activity and Applications in Drug Development
There is no specific information available in the scientific literature regarding the biological activity or potential signaling pathway interactions of this compound.
However, the imidazole scaffold is a well-known privileged structure in medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals.[18][19][20] The introduction of iodine atoms can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity and ability to form halogen bonds, which can be crucial for target binding.[21]
The primary utility of this compound in drug development is likely as a versatile building block. Its diiodo-substitution allows for the regioselective introduction of various functional groups through cross-coupling reactions, enabling the rapid generation of libraries of diverse imidazole derivatives for biological screening.[8][22]
Safety Information
Specific safety and handling information for this compound is not detailed in public safety data sheets. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
This compound is a potentially valuable, yet under-characterized, building block for organic synthesis and medicinal chemistry. While specific experimental data is scarce, its synthesis can be reasonably extrapolated from known methods for imidazole iodination. Its true potential lies in its utility as a scaffold for the creation of diverse molecular architectures through modern cross-coupling chemistry, which is a cornerstone of contemporary drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. 2,5-Diiodo-4-methylimidazole, CasNo.149510-85-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 2. 4,5-Diiodo-2-methyl-1H-imidazole AldrichCPR 73746-44-8 [sigmaaldrich.com]
- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-Diiodo-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 149510-85-0|this compound|BLD Pharm [bldpharm.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2,5-Diiodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 2,5-Diiodo-4-methyl-1H-imidazole is not extensively available in public literature. The following guide compiles known information from chemical suppliers and offers a representative experimental protocol based on the synthesis of structurally similar compounds. The physical properties listed, particularly thermal and optical properties, are likely predicted values and should be confirmed through experimental analysis.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound. Its diiodo-substituted imidazole core makes it a valuable building block in medicinal chemistry and materials science, offering reactive sites for further functionalization, for instance, through cross-coupling reactions.
Data Presentation: Physical and Chemical Properties
| Property | Value | Notes |
| Molecular Formula | C₄H₄I₂N₂ | |
| Molecular Weight | 333.90 g/mol | |
| CAS Number | 149510-85-0 | |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Purity | ≥98% (Commercially available) | [2] |
| Boiling Point | 387 °C at 760 mmHg | Predicted value |
| Density | 2.75 g/cm³ | Predicted value[1] |
| Flash Point | 187.8 °C | Predicted value[1] |
| Refractive Index | 1.749 | Predicted value[1] |
| Vapor Pressure | 3.40E-06 mmHg at 25°C | Predicted value |
| Storage | Store in a dry and well-ventilated place | [2] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are indicated as available from some commercial suppliers but are not publicly detailed. Researchers should obtain a Certificate of Analysis for specific batch data.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a two-step iodination of 4-methyl-1H-imidazole.
Materials:
-
4-methyl-1H-imidazole
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Formation of Sodium 4-methylimidazolate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1H-imidazole (1.0 eq) in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add sodium hydroxide (2.2 eq) to the solution while stirring until it fully dissolves. This forms the sodium salt of 4-methyl-imidazole in situ.
-
-
Iodination:
-
In a separate flask, prepare a solution of iodine (2.2 eq) in tetrahydrofuran (THF).
-
Transfer the iodine solution to a dropping funnel.
-
Add the iodine solution dropwise to the cooled aqueous solution of sodium 4-methylimidazolate over a period of 1-2 hours. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
-
Work-up and Isolation:
-
Remove the THF from the reaction mixture using a rotary evaporator.
-
The crude product may precipitate from the remaining aqueous solution.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Suspend the crude solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Characterization: The final product should be characterized to confirm its identity and purity using methods such as:
-
Melting Point Analysis
-
¹H and ¹³C NMR Spectroscopy
-
Mass Spectrometry
-
FT-IR Spectroscopy
Mandatory Visualizations
As no biological signaling pathways for this compound have been documented, a diagram of the representative experimental workflow is provided below.
Caption: Representative workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Molecular Structure of 2,5-Diiodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,5-Diiodo-4-methyl-1H-imidazole. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and presents predicted properties based on closely related analogs and computational models. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, offering insights into the potential applications and reactivity of this halogenated imidazole derivative.
Molecular Structure and Identification
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with two iodine atoms at positions 2 and 5, and a methyl group at position 4. The presence of two heavy iodine atoms significantly influences its molecular weight and potential for use in reactions such as cross-coupling.
Below is a visualization of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C4H4I2N2 |
| Molecular Weight | 333.90 g/mol [1] |
| CAS Number | 149510-85-0[1] |
| SMILES | CC1=C(I)NC(I)=N1[1] |
Physicochemical Properties (Predicted)
Due to the absence of specific experimental data, the following physicochemical properties are predicted based on the known properties of similar imidazole derivatives and computational models.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Physical State | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF |
| pKa | Not available |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound can be conceptually approached through the direct iodination of 4-methyl-1H-imidazole. A general method for the synthesis of diiodoimidazoles involves the reaction of the parent imidazole with an iodinating agent, such as iodine, in the presence of a base. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (General)
The following is a generalized protocol for the di-iodination of an imidazole ring, which can be adapted for the synthesis of the target compound.
Materials:
-
4-methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Dissolve 4-methyl-1H-imidazole in an appropriate solvent.
-
Add a solution of sodium hydroxide.
-
To this mixture, add a solution of iodine in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir for a specified time until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with hydrochloric acid.
-
The precipitate formed, which is the crude product, is then filtered, washed, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Note: This is a generalized protocol and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.
Chemical Reactivity
The iodine substituents on the imidazole ring are expected to be reactive sites for various organic reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery and materials science.
Potential reactions include:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The presence of two iodine atoms offers the possibility of sequential or double cross-coupling reactions, allowing for the introduction of different substituents at the 2 and 5 positions.
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A singlet for the N-H proton (its chemical shift would be concentration and solvent dependent). A singlet for the methyl protons. |
| ¹³C NMR | Resonances for the four carbon atoms of the imidazole ring and the methyl group. The carbons attached to iodine would show characteristic shifts. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching (from the methyl group), and C=C and C=N stretching of the imidazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (333.90 m/z). Characteristic isotopic pattern due to the presence of two iodine atoms. |
Potential Applications in Drug Development
Halogenated heterocyclic compounds, including iodinated imidazoles, are of significant interest in drug discovery and development.[2][3][4][5] The imidazole moiety is a common scaffold in many biologically active molecules, and the introduction of iodine atoms can modulate the pharmacological properties of a compound.[4][5]
Potential applications of this compound in drug development include:
-
As a Synthetic Intermediate: Its utility as a building block in the synthesis of more complex drug candidates through cross-coupling reactions is a primary application.
-
Modulation of Biological Activity: The iodine atoms can act as bioisosteres for other groups, influence binding to biological targets through halogen bonding, and alter the metabolic stability of a molecule.
-
Radiolabeling: The presence of iodine could potentially allow for the introduction of radioactive iodine isotopes for use in diagnostic imaging or radiotherapy, although this would require further investigation.
Conclusion
This compound is a halogenated heterocyclic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is currently scarce, this technical guide has provided a comprehensive overview of its structure, predicted properties, and potential applications based on the available information for related compounds. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility in the development of novel therapeutics and functional materials.
References
Technical Guide: 1H NMR Spectrum of 2,5-Diiodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Diiodo-4-methyl-1H-imidazole. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous substituted imidazoles. This document is intended to support researchers in identifying and characterizing this compound.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit two main signals corresponding to the methyl protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the iodine atoms and the electronic environment of the imidazole ring.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |
| N-H Proton | 12.0 - 13.0 | Broad Singlet (br s) | 1H |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and can vary based on the solvent and concentration used.
Interpretation of Predicted Data
-
Methyl Protons (-CH₃): The methyl group at the C4 position is expected to resonate as a singlet in the range of δ 2.2-2.5 ppm. The deshielding effect of the aromatic imidazole ring and the adjacent iodine atom at C5 contributes to this downfield shift compared to a typical aliphatic methyl group.
-
N-H Proton: The proton attached to the nitrogen atom of the imidazole ring is anticipated to appear as a broad singlet at a significantly downfield chemical shift, likely between δ 12.0 and 13.0 ppm. This pronounced deshielding is a characteristic feature of N-H protons in imidazole and related heterocyclic systems, arising from the aromaticity of the ring and the influence of the electronegative nitrogen atoms. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential intermolecular proton exchange.
Experimental Protocols
The following provides a general methodology for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for imidazoles due to its ability to dissolve a wide range of compounds and to slow down N-H proton exchange, resulting in a sharper N-H signal.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal resolution.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient to cover the expected chemical shift range.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative number of protons.
-
Visualization of Proton Environments
The following diagram illustrates the distinct proton environments in the this compound molecule.
Caption: Molecular structure and key proton environments.
In-depth Technical Guide: 13C NMR Data for 2,5-Diiodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the request for 13C NMR data for the compound 2,5-Diiodo-4-methyl-1H-imidazole. A comprehensive search of available scientific literature and spectral databases did not yield specific experimental 13C NMR data for this particular molecule. The challenges in obtaining clear 13C NMR spectra for certain imidazole derivatives, often due to tautomerization, can sometimes lead to incomplete data in publications.[1][2]
This guide, therefore, provides valuable context for a researcher by outlining a general approach to the synthesis and 13C NMR analysis of this compound based on established methods for analogous compounds. It includes a plausible synthetic pathway, a standard experimental protocol for 13C NMR spectroscopy, and a workflow diagram to illustrate the process from synthesis to analysis.
Predicted 13C NMR Data and General Observations for Imidazole Derivatives
While experimental data for this compound is not available, general principles of 13C NMR spectroscopy for imidazole derivatives can provide an estimation of the expected chemical shifts. The carbon chemical shifts in the imidazole ring are influenced by the substituents. The presence of two iodine atoms, which are electron-withdrawing and have a heavy atom effect, along with a methyl group, will significantly impact the electronic environment of the carbon atoms.
For comparison, the 13C NMR chemical shifts for the parent imidazole are approximately:
-
C2: ~136 ppm
-
C4/C5: ~122 ppm
The introduction of iodine and a methyl group would alter these values. The carbon atoms directly bonded to iodine (C2 and C5) would be expected to shift significantly, while the chemical shifts of C4 and the methyl carbon would also be affected. The choice of solvent is also a critical factor that can influence the chemical shifts in NMR spectroscopy.[3]
Proposed Synthesis of this compound
A plausible synthetic route to this compound would involve the direct iodination of 4-methyl-1H-imidazole. This approach is analogous to the synthesis of other diiodoimidazole derivatives, such as 4,5-diiodo-1H-imidazole.[4][5]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-methyl-1H-imidazole in a suitable solvent (e.g., a mixture of water and an organic solvent like tetrahydrofuran), an excess of an iodinating agent is added. A common iodinating system involves elemental iodine in the presence of a base (e.g., sodium hydroxide) or an iodide salt.[5]
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the di-iodination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. This may involve quenching with a reducing agent (e.g., sodium thiosulfate) to remove unreacted iodine, followed by extraction with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield this compound.
Experimental Protocol for 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of a substituted imidazole derivative.
-
Sample Preparation: A sample of the purified this compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in an NMR tube. The choice of solvent is crucial and should be reported with the data.[3]
-
Instrument Setup: The 13C NMR spectrum is recorded on a high-resolution NMR spectrometer (e.g., 100 MHz or higher for 13C).[6]
-
Data Acquisition: A standard proton-decoupled 13C NMR experiment is performed. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons which often exhibit weaker signals.[7]
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final 13C NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS, or the residual solvent peak).
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis of a substituted imidazole and its subsequent analysis by 13C NMR spectroscopy.
References
- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 2. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 5. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 6. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
The Biological Activity of Iodinated Imidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of iodine into the imidazole structure can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their potency and selectivity. This technical guide provides an in-depth overview of the biological activities of iodinated imidazoles, with a focus on their anticancer, antifungal, and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Quantitative Data Summary
The biological activity of iodinated imidazole derivatives has been evaluated across various therapeutic areas. The following tables summarize the available quantitative data, including 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, to facilitate a comparative analysis of their potency.
Table 1: Anticancer Activity of Iodinated Imidazole Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Iodine-substituted dimethoxyphenyl imidazole gold (I) complex | HepG2 (Hepatocellular Carcinoma) | Not Specified | 0.50 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | Not Specified | 0.92 | [1] | |
| Hep3B (Hepatocellular Carcinoma) | Not Specified | 0.52 | [1] | |
| 5-iodo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]-8-(piperazin-1-yl)quinoline | PDGFRβ-TK expressing cells | Kinase Inhibition | Superior to non-iodinated analog | [2] |
| 4-{5-iodo-2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol-1-yl]quinolin-8-yl}morpholine | PDGFRβ-TK expressing cells | Kinase Inhibition | Inferior to non-iodinated analog | [2] |
Table 2: Antifungal Activity of Iodinated Imidazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Data for specific iodinated imidazole derivatives is limited in the provided search results. Broad reviews indicate halogenated derivatives show good activity. | Candida spp. | 1 mg/L (for some halogenated derivatives) |
Table 3: Antibacterial Activity of Iodinated Imidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Data for specific iodinated imidazole derivatives is limited in the provided search results. | Data Not Available | Data Not Available |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of iodinated imidazole compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7][8][9]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Iodinated imidazole compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Compound Treatment: Prepare serial dilutions of the iodinated imidazole compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5][6][7][10]
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Iodinated imidazole compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.[7]
-
Compound Dilution: Prepare serial two-fold dilutions of the iodinated imidazole compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7] Include a growth control well containing only the medium and the inoculum.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] This can be determined visually or by measuring the optical density using a microplate reader.
-
In Vitro Enzyme Inhibition Assay: PDGFRβ Tyrosine Kinase
This protocol describes a general method for determining the inhibitory activity of iodinated imidazoles against the Platelet-Derived Growth Factor Receptor β (PDGFRβ) tyrosine kinase.[2][11]
-
Materials:
-
Procedure:
-
Reagent Preparation: Dilute the enzyme, substrate, ATP, and inhibitor in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor or vehicle control. Then, add the enzyme and the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[2]
-
ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[2]
-
Luminescence Measurement: Record the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The biological effects of iodinated imidazoles are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows relevant to the study of these compounds.
Signaling Pathways
// Nodes ext_stimuli [label="Extrinsic Stimuli\n(e.g., Death Ligands)", fillcolor="#F1F3F4", fontcolor="#202124"]; death_receptor [label="Death Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; caspase8 [label="Caspase-8", fillcolor="#FBBC05", fontcolor="#202124"]; caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];
int_stimuli [label="Intrinsic Stimuli\n(e.g., DNA Damage)", fillcolor="#F1F3F4", fontcolor="#202124"]; mitochondrion [label="Mitochondrion", fillcolor="#F1F3F4", fontcolor="#202124"]; cytochrome_c [label="Cytochrome c", fillcolor="#FBBC05", fontcolor="#202124"]; caspase9 [label="Caspase-9", fillcolor="#FBBC05", fontcolor="#202124"];
iodinated_imidazole [label="Iodinated\nImidazole", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5];
// Edges ext_stimuli -> death_receptor; death_receptor -> caspase8; caspase8 -> caspase3;
int_stimuli -> mitochondrion; mitochondrion -> cytochrome_c; cytochrome_c -> caspase9; caspase9 -> caspase3;
caspase3 -> apoptosis;
iodinated_imidazole -> int_stimuli [style=dashed, color="#34A853"]; iodinated_imidazole -> mitochondrion [style=dashed, color="#34A853"]; }
Caption: Apoptosis signaling pathway induced by iodinated imidazoles.// Nodes iodinated_imidazole [label="Iodinated\nImidazole", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.5]; ros [label="Increased ROS\n(Reactive Oxygen Species)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_damage [label="Cellular Damage\n(Lipids, Proteins, DNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5];
// Edges iodinated_imidazole -> ros [color="#34A853"]; ros -> oxidative_stress; oxidative_stress -> cell_damage; cell_damage -> apoptosis; }
Caption: Oxidative stress induction by iodinated imidazoles.Experimental Workflows
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_compound [label="Add Iodinated\nImidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT\nReagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_mtt [label="Incubate\n(2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Solubilize\nFormazan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_absorbance [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> add_compound; add_compound -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze; }
Caption: Workflow for the MTT cell viability assay.// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_dilutions [label="Prepare Serial\nDilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_inoculum [label="Prepare Standardized\nInoculum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate Plate", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate\n(16-48h)", fillcolor="#FBBC05", fontcolor="#202124"]; read_results [label="Read for Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_dilutions; start -> prepare_inoculum; prepare_dilutions -> inoculate; prepare_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; }
Caption: Workflow for the broth microdilution MIC assay.Conclusion
Iodinated imidazoles represent a promising class of compounds with diverse biological activities. The data and protocols presented in this guide highlight their potential as anticancer, antifungal, and antibacterial agents. The structure-activity relationships of these compounds, particularly the influence of the position and number of iodine substituents, warrant further investigation to optimize their therapeutic potential. The provided experimental frameworks offer a solid foundation for the continued exploration and development of iodinated imidazoles as novel therapeutic agents. Future research should focus on expanding the library of iodinated imidazoles and conducting comprehensive in vivo studies to validate their efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. protocols.io [protocols.io]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
2,5-Diiodo-4-methyl-1H-imidazole: A Versatile Synthetic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diiodo-4-methyl-1H-imidazole is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring two reactive iodine atoms at positions C2 and C5 and a methyl group at C4, provides medicinal chemists and materials scientists with a powerful tool for the construction of complex molecular architectures. The presence of two distinct carbon-iodine bonds allows for selective and sequential functionalization through a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, complete with detailed experimental protocols and a summary of its utility in the development of bioactive molecules, particularly as kinase inhibitors.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a key pharmacophore for a wide range of biological targets. The strategic introduction of halogen atoms onto the imidazole core significantly enhances its synthetic utility, providing reactive handles for the construction of highly substituted derivatives.[2] this compound, in particular, offers two points of diversification, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct iodination of 4-methyl-1H-imidazole. The reaction proceeds readily in the presence of an iodine source and a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-imidazole (1.0 eq.) in an aqueous solution of sodium hydroxide (2.5 eq.) at room temperature.
-
In a separate beaker, prepare a solution of iodine (2.2 eq.) in a minimal amount of ethanol.
-
Slowly add the iodine solution to the stirring imidazole solution. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature below 30 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitate is collected by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a solid.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are crucial for its characterization and handling.
| Property | Value |
| Molecular Formula | C₄H₄I₂N₂ |
| Molecular Weight | 333.90 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 145-150 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF, and hot alcohols |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.0 (br s, 1H, NH), 2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 138.0 (C4), 11.5 (CH₃) (C2 and C5 not typically observed due to quadrupolar relaxation by iodine) |
| Mass Spectrometry (EI) | m/z 334 [M]⁺ |
Applications as a Synthetic Building Block
The two C-I bonds in this compound serve as versatile handles for a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of substituted imidazoles.
References
X-ray Crystallography of 2,5-Diiodo-4-methyl-1H-imidazole: A Technical Guide Based on Analogous Structures
Disclaimer: As of the latest literature search, the specific crystal structure of 2,5-Diiodo-4-methyl-1H-imidazole has not been publicly reported. This technical guide therefore provides a comprehensive overview of the X-ray crystallographic analysis of closely related dihalogenated imidazole derivatives, namely 4,5-diiodo-1H-imidazole and 4,5-dibromo-1H-imidazole. The methodologies and data presented herein serve as a valuable reference and procedural framework for the future crystallographic investigation of this compound.
Introduction
Imidazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships and interaction with biological targets. Halogenation of the imidazole ring, as in this compound, can significantly influence the compound's physicochemical properties, including its lipophilicity and ability to form halogen bonds, which are increasingly recognized as important interactions in drug design.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the experimental protocols and crystallographic data for analogous diiodo- and dibromo-imidazole compounds. This information offers a strong foundation for undertaking the crystallographic analysis of this compound.
Experimental Protocols
The determination of the crystal structure of small organic molecules like dihalogenated imidazoles involves a standardized workflow from crystal growth to structure refinement. The following protocols are based on established methodologies for similar compounds.[1][2]
Synthesis and Crystallization
The initial step involves the synthesis of the target compound, followed by the growth of single crystals suitable for X-ray diffraction.
Synthesis: The synthesis of dihalogenated imidazoles can be achieved through various methods, often involving the direct halogenation of an imidazole precursor. For instance, the synthesis of 4,5-diiodo-1H-imidazole can be accomplished by reacting imidazole with iodine in the presence of a base.[3]
Crystallization: Growing high-quality single crystals is often the most challenging step. A common and effective method is slow evaporation from a saturated solution.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or dichloromethane/hexane) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.
-
Monitor the solution over several days to weeks for the formation of well-defined single crystals.
-
X-ray Data Collection and Processing
Once suitable crystals are obtained, their diffraction data are collected using a diffractometer.
-
Procedure:
-
A single crystal of appropriate size is carefully mounted on a goniometer head.
-
The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1]
-
Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected images are then processed using specialized software to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution and Refinement
The final step involves solving the crystal structure and refining the atomic model.
-
Procedure:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares methods against the experimental diffraction data.[1]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated for its geometric and crystallographic quality.
-
Crystallographic Data of Analogous Compounds
The following tables summarize the crystallographic data for 4,5-diiodo-1H-imidazole and 4,5-dibromo-1H-imidazole, providing a reference for the expected values for this compound.
Table 1: Crystal Data and Structure Refinement for 4,5-Diiodo-1H-imidazole [4]
| Parameter | Value |
| Chemical Formula | C₃H₂I₂N₂ |
| Formula Weight | 319.87 g/mol |
| Crystal System | Tetragonal |
| Space Group | P 4₁ 2₁ 2 |
| a (Å) | 6.8867 |
| b (Å) | 6.8867 |
| c (Å) | 28.275 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1340.8 |
| Z | 8 |
Table 2: Crystal Data and Structure Refinement for 4,5-Dibromo-1H-imidazole [5]
| Parameter | Value |
| Chemical Formula | C₃H₂Br₂N₂ |
| Formula Weight | 225.87 g/mol |
| Crystal System | Tetragonal |
| Space Group | P 4₁ 2₁ 2 |
| a (Å) | 6.8566 |
| b (Å) | 6.8566 |
| c (Å) | 25.535 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1201.5 |
| Z | 8 |
Visualizations
The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of dihalogenated imidazoles.
References
- 1. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 4. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Imidazole, 4,5-dibromo- | C3H2Br2N2 | CID 200605 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and storage conditions for 2,5-Diiodo-4-methyl-1H-imidazole
An In-depth Technical Guide on the Stability and Storage of 2,5-Diiodo-4-methyl-1H-imidazole
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 1022933-51-3). The information is compiled for researchers, scientists, and professionals in drug development who handle this compound. Due to the limited availability of specific stability data for this exact molecule, this guide incorporates data from structurally similar iodo-imidazole derivatives to provide the most reliable recommendations.
Chemical Stability Profile
The stability of this compound is primarily influenced by its molecular structure. The core imidazole ring is generally stable; however, the presence of two iodo-substituents makes the molecule susceptible to degradation under certain conditions. Key factors that can compromise the compound's integrity include exposure to light, elevated temperatures, and oxidizing agents.
Safety data sheets for analogous compounds confirm that the product is chemically stable under recommended storage conditions.[1][2] For instance, the closely related 2,5-Diiodo-1-methylimidazole is noted to be light-sensitive.[3] Therefore, proper handling and storage are critical to prevent degradation and ensure the compound's purity for experimental use.
Recommended Storage and Handling
To maintain the quality and integrity of this compound, adherence to proper storage and handling protocols is essential. The primary recommendations are to store the compound in a cool, dry, and dark environment.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[1][4]
Storage:
-
Temperature: Store in a cool place.[1][3] For long-term storage, refrigeration (2-8°C) is recommended.
-
Light: The compound is presumed to be light-sensitive based on analogous structures.[3] Store in a dark place, for example, by using an amber or opaque container.
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place to protect from moisture and air.[1][3][6]
-
Incompatibilities: Store away from strong oxidizing agents.[3][4]
The following diagram outlines the logical workflow for ensuring the proper storage of this compound.
Summary of Stability and Storage Data
The following table summarizes the key stability and storage parameters for this compound, compiled from safety and data sheets of the compound and its structural analogs.
| Parameter | Recommendation / Data | Source(s) |
| Chemical Stability | Stable under recommended storage conditions. | [1][4] |
| Storage Temperature | Store in a cool place. Refrigeration (2-8°C) is advisable for long-term storage. | [1][3] |
| Light Sensitivity | Presumed to be light-sensitive. Store in the dark. | [3] |
| Air/Moisture Sensitivity | Keep container tightly closed in a dry, well-ventilated place. | [1][3][6] |
| Incompatible Materials | Avoid strong oxidizing agents. | [3][4] |
| Hazardous Decomposition | No specific data available for this compound. Combustion may produce carbon oxides, nitrogen oxides, and hydrogen iodide. |
Representative Experimental Protocol for Stability Testing
While a specific, published stability study for this compound was not identified, the following protocol provides a representative methodology for assessing its stability under defined conditions. This protocol is adapted from general stability testing guidelines for chemical reagents.
Objective: To evaluate the stability of solid this compound under accelerated conditions (elevated temperature and light exposure) over a 3-month period.
Materials & Equipment:
-
This compound (≥98% purity)
-
Amber glass vials with Teflon-lined caps
-
Clear glass vials with Teflon-lined caps
-
Calibrated stability chamber (e.g., 40°C / 75% RH)
-
Photostability chamber with controlled light source
-
Calibrated refrigerator (2-8°C)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Initial Analysis (T=0):
-
Characterize the initial batch of the compound to establish a baseline.
-
Record physical appearance (color, form).
-
Determine purity using a validated HPLC method.
-
Obtain a reference chromatogram and spectrum.
-
-
Sample Preparation:
-
In an inert atmosphere (glovebox), accurately weigh 10-20 mg of the compound into multiple pre-labeled amber and clear glass vials.
-
Blanket the headspace of each vial with an inert gas before tightly sealing.
-
-
Storage Conditions and Time Points:
-
Control: Store a set of amber vials in a refrigerator (2-8°C).
-
Accelerated Temperature: Store a set of amber vials in a stability chamber at 40°C / 75% RH.
-
Photostability: Store a set of clear vials in a photostability chamber according to ICH Q1B guidelines.
-
Designate vials for testing at the following time points: T=1 month, T=2 months, and T=3 months.
-
-
Analysis at Each Time Point:
-
At each designated time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Visually inspect for any change in physical appearance.
-
Prepare a solution of a known concentration and analyze by HPLC.
-
Compare the chromatogram to the T=0 reference, looking for a decrease in the main peak area and the appearance of new peaks (degradants).
-
Calculate the percentage of remaining parent compound.
-
The workflow for this experimental protocol is visualized below.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,5-Diiodo-1-methylimidazole, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Regioselective Synthesis of Diiodoimidazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regioselective synthesis of diiodoimidazles, critical intermediates in pharmaceutical development and materials science. This document outlines detailed experimental protocols, presents quantitative data in structured tables for easy comparison, and includes visualizations of reaction pathways to facilitate understanding and implementation in a laboratory setting.
Introduction
Diiodoimidazoles are versatile heterocyclic building blocks that serve as key precursors in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of iodine atoms on the imidazole ring allows for subsequent functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. The ability to selectively synthesize specific diiodoimidazole isomers—namely 2,4-diiodo-, 4,5-diiodo-, and 2,5-diiodoimidazole—is therefore of paramount importance. This guide details established and putative methods for the regioselective iodination of the imidazole core.
Core Principles of Regioselectivity in Imidazole Iodination
The electrophilic iodination of imidazole is governed by the inherent electronic properties of the imidazole ring and can be influenced by several factors:
-
Inherent Reactivity: The C4 and C5 positions of the imidazole ring are the most electron-rich and thus most susceptible to electrophilic attack, followed by the C2 position.
-
Directing Groups: The presence of substituents on the imidazole ring can significantly influence the regiochemical outcome of iodination. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it and direct iodination to specific positions. N-protection can also be employed to modulate reactivity and direct substitution.
-
Reaction Conditions: Factors such as the choice of iodinating agent, solvent, temperature, and pH can be controlled to favor the formation of a specific isomer.
Synthesis of 4,5-Diiodo-1H-imidazole
The synthesis of 4,5-diiodo-1H-imidazole is the most established and direct method among the diiodo isomers. It is typically achieved through the direct iodination of imidazole using elemental iodine in an alkaline medium.
Reaction Pathway for 4,5-Diiodo-1H-imidazole
Caption: Synthesis of 4,5-Diiodo-1H-imidazole.
Experimental Protocol: Synthesis of 4,5-Diiodo-1H-imidazole
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a flask cooled in an ice bath, dissolve imidazole in a 3 M aqueous solution of sodium hydroxide.
-
In a separate flask, dissolve 2 equivalents of elemental iodine in tetrahydrofuran.
-
Slowly add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Remove the tetrahydrofuran by vacuum concentration at 40°C to precipitate the crude product.
-
Purify the crude product by stirring in ethyl acetate at 40°C.
Quantitative Data for 4,5-Diiodo-1H-imidazole Synthesis
| Parameter | Value | Reference |
| Imidazole | 1 equivalent | [1] |
| Sodium Hydroxide | 3 equivalents | [1] |
| Iodine | 2 equivalents | [1] |
| Solvent | Water/THF | [1] |
| Temperature | 0°C to rt | [1] |
| Yield | High | [1] |
Regioselective Synthesis of 2,4-Diiodo-1H-imidazole
The synthesis of 2,4-diiodo-1H-imidazole is more challenging due to the lower reactivity of the C2 position compared to C4 and C5. A plausible strategy involves a stepwise approach, starting with the synthesis of a mono-iodinated precursor.
Proposed Synthetic Pathway for 2,4-Diiodo-1H-imidazole
A potential route to 2,4-diiodo-1H-imidazole involves the initial synthesis of 2-iodoimidazole, followed by a second iodination step. The C2 position can be selectively functionalized under certain conditions, for example, through lithiation followed by quenching with iodine. Subsequent iodination would be expected to occur at the more activated C4/C5 positions.
Caption: Proposed synthesis of 2,4-Diiodo-1H-imidazole.
Experimental Protocol: Synthesis of 2,4-Diiodo-1-methyl-1H-imidazole-5-carboxylic acid
Note: A detailed experimental protocol for this specific synthesis is not publicly available in the cited source. However, the general approach would involve the iodination of a suitable precursor like ethyl 1-methyl-1H-imidazole-5-carboxylate.
Regioselective Synthesis of 2,5-Diiodo-1H-imidazole
The synthesis of 2,5-diiodo-1H-imidazole represents a significant synthetic challenge due to the difficulty in selectively functionalizing the C2 and C5 positions while leaving the C4 position unsubstituted. A multi-step synthesis utilizing protecting and directing groups is the most likely viable strategy.
Proposed Synthetic Pathway for 2,5-Diiodo-1H-imidazole
A hypothetical pathway could involve the protection of the imidazole nitrogen, followed by selective iodination at the C5 position. Subsequent functionalization of the C2 position, potentially via lithiation, and a final deprotection step could yield the desired product.
Caption: Proposed synthesis of 2,5-Diiodo-1H-imidazole.
Note: This proposed pathway is hypothetical and would require significant experimental optimization. The choice of protecting group and the conditions for each step would be critical for achieving the desired regioselectivity.
Summary of Synthetic Methods and Key Considerations
| Diiodoimidazole Isomer | Synthetic Strategy | Key Considerations |
| 4,5-Diiodo-1H-imidazole | Direct di-iodination of imidazole | Stoichiometry of iodine, alkaline conditions. |
| 2,4-Diiodo-1H-imidazole | Stepwise iodination via 2-iodoimidazole or use of directing groups. | Selective C2-functionalization, control of the second iodination step. |
| 2,5-Diiodo-1H-imidazole | Multi-step synthesis with protecting and directing groups. | Choice of protecting group, regioselectivity of each step, and final deprotection. |
Conclusion
The regioselective synthesis of diiodoimidazoles is a crucial aspect of medicinal and materials chemistry. While the synthesis of 4,5-diiodo-1H-imidazole is straightforward, the preparation of the 2,4- and 2,5-isomers requires more nuanced, multi-step strategies. The use of protecting and directing groups, coupled with careful control of reaction conditions, is essential for achieving the desired regioselectivity. The experimental protocols and synthetic pathways outlined in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of these valuable chemical intermediates. Further research into novel and more efficient methods for the selective synthesis of 2,4- and 2,5-diiodoimidazoles is warranted and will undoubtedly contribute to advancements in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Diiodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2,5-diiodo-4-methyl-1H-imidazole. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex, substituted imidazole derivatives. These protocols are designed to serve as a comprehensive guide for achieving high-yield, regioselective arylations.
Introduction
The imidazole scaffold is a privileged structure in numerous biologically active compounds and functional materials. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, offering a versatile tool for the functionalization of heterocyclic systems.[1] this compound presents two reactive sites for cross-coupling, enabling the synthesis of di-substituted or selectively mono-substituted products.
The regioselectivity of the Suzuki coupling on dihaloimidazoles can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent system. Generally, for N-protected dihaloimidazoles, the C2 position is more reactive towards Suzuki coupling.[2] However, without N-protection, the acidic N-H proton can lead to catalyst inhibition.[3] Therefore, careful optimization of reaction conditions is crucial for achieving the desired outcome. The protocols outlined below provide a starting point for the selective mono-arylation and subsequent di-arylation of this compound.
Data Presentation: Regioselective Mono-Arylation
The following table summarizes representative data for the regioselective mono-Suzuki coupling of N-protected this compound with various arylboronic acids. The N-substituent can be crucial for solubility and for directing the regioselectivity of the first coupling to the C2 position. A subsequent coupling at the C5 position can then be performed under different conditions.
Table 1: Regioselective Mono-Arylation at the C2 Position of N-SEM-2,5-diiodo-4-methyl-1H-imidazole
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-iodo-4-methyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-imidazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-iodo-4-methyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-imidazole | 82 |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-5-iodo-4-methyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-imidazole | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-5-iodo-4-methyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-imidazole | 75 |
| 5 | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-5-iodo-4-methyl-1-(2-(trimethylsilyl)ethoxy)methyl-1H-imidazole | 70 |
Yields are based on isolated product after column chromatography. SEM: (2-(trimethylsilyl)ethoxy)methyl.
Experimental Protocols
The following are detailed protocols for the N-protection, regioselective mono-arylation, and a subsequent second Suzuki coupling of this compound.
Protocol 1: N-Protection of this compound with SEM-Cl
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Addition of Protecting Group: Stir the mixture at 0 °C for 30 minutes, then add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-SEM-2,5-diiodo-4-methyl-1H-imidazole.
Protocol 2: Regioselective Mono-Arylation at the C2 Position
-
Reaction Setup: In a dry Schlenk flask, combine N-SEM-2,5-diiodo-4-methyl-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent and Degassing: Add a mixture of 1,2-dimethoxyethane (DME) and water (4:1, v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the 2-aryl-5-iodo-4-methyl-1-SEM-imidazole derivative.
Protocol 3: Second Suzuki Coupling at the C5 Position
-
Reaction Setup: To a microwave vial, add the 2-aryl-5-iodo-4-methyl-1-SEM-imidazole (1.0 eq), the second arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).
-
Solvent: Add a mixture of dioxane and water (5:1, v/v).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor at 120-140 °C for 30-60 minutes.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 2 to isolate the 2,5-diaryl-4-methyl-1-SEM-imidazole product.
Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for 2,5-Diiodo-4-methyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,5-Diiodo-4-methyl-1H-imidazole as a versatile building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The strategic placement of two iodine atoms on the imidazole core offers reactive handles for sequential and regioselective functionalization through various cross-coupling reactions, enabling the rapid generation of diverse molecular libraries for drug discovery.
Introduction to this compound in Drug Discovery
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable pharmacophore. The introduction of iodine atoms at the 2- and 5-positions of 4-methyl-1H-imidazole creates a highly valuable intermediate for the synthesis of complex molecules. The differential reactivity of the iodo-substituents can be exploited to introduce a variety of functional groups, making this reagent a powerful tool for structure-activity relationship (SAR) studies.
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Substituted imidazoles have been shown to be effective inhibitors of various kinases, such as p38 MAP kinase and Janus kinases (JAKs).[1][2][3]
Key Applications in Kinase Inhibitor Synthesis
This compound serves as a central scaffold for the construction of kinase inhibitors that typically feature multiple aryl or heteroaryl substituents. The general strategy involves the sequential substitution of the two iodine atoms using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the imidazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Synthesis of p38 MAP Kinase Inhibitors
Trisubstituted and tetrasubstituted imidazoles are known to be selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is involved in inflammatory cytokine release.[1][4] The this compound scaffold can be utilized to synthesize potent p38 MAP kinase inhibitors by introducing appropriate aryl and heteroaryl groups at the 2- and 5-positions.
Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases is critical for cytokine signaling.[5] Dysregulation of the JAK-STAT pathway is associated with autoimmune diseases and myeloproliferative neoplasms.[6][7] Novel series of 1-methyl-1H-imidazole derivatives have been developed as potent Jak2 inhibitors.[2] this compound provides a key starting material for the synthesis of analogous JAK inhibitors.
Quantitative Data: Biological Activity of Imidazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative imidazole-based kinase inhibitors from the literature. This data highlights the potential for developing highly potent compounds using the imidazole scaffold.
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Imidazole Derivative | p38α MAP Kinase | Compound AA6 | 403.57 | [8] |
| Imidazole Derivative | ALK5 | Compound 57 | 8 | [9] |
| 1-Methyl-1H-imidazole Derivative | Jak2 | Compound 19a | < 3 (biochemical) | [2] |
| Imidazo[4,5-c]quinoline | Anticancer (MCF-7) | 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | 103,300 | [10] |
| Imidazole-1,2,4-oxadiazole Hybrid | EGFR Kinase | Compound 3 | 1,210 | [11] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of analogous diiodo-methyl-imidazoles.[12][13]
Materials:
-
4-Methyl-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the mono-arylation of this compound. The second iodine can be substituted in a subsequent step.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired 2-aryl-5-iodo-4-methyl-1H-imidazole.
Copper-Mediated Sonogashira Coupling
This protocol is adapted from a procedure for a similar diiodo-imidazole derivative.[12]
Materials:
-
2-Aryl-5-iodo-4-methyl-1H-imidazole (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-aryl-5-iodo-4-methyl-1H-imidazole, CuI, and Cs₂CO₃.
-
Add anhydrous and degassed DMF.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 2-aryl-5-alkynyl-4-methyl-1H-imidazole.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Drug discovery workflow using the target molecule.
Caption: Mechanism of action for imidazole-based kinase inhibitors.
References
- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 4,5-Diiodo-2-methyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
Synthesis of Substituted Imidazoles from 2,5-Diiodo-4-methyl-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted imidazoles utilizing 2,5-Diiodo-4-methyl-1H-imidazole as a versatile starting material. The diiodo nature of this scaffold allows for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions, offering a robust platform for the generation of diverse imidazole derivatives for applications in medicinal chemistry and materials science.
Introduction
The imidazole core is a privileged scaffold in numerous biologically active compounds and functional materials. The ability to introduce a wide array of substituents onto the imidazole ring is crucial for tuning the physicochemical and biological properties of these molecules. This compound serves as an excellent building block for this purpose, with the two iodine atoms at positions C2 and C5 offering distinct electronic and steric environments that can be exploited for selective functionalization. This note details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to afford arylated, alkynylated, and aminated imidazole derivatives, respectively.
Regioselectivity in Cross-Coupling Reactions
The differential reactivity of the iodine atoms at the C2 and C5 positions of the imidazole ring is a key aspect of its synthetic utility. Generally, the C2 position is more electron-deficient, which can influence its reactivity in palladium-catalyzed cross-coupling reactions. However, steric hindrance from the adjacent methyl group at C4 and the N1-substituent can also play a significant role. The choice of catalyst, ligand, and reaction conditions can be tailored to favor substitution at either the C2 or C5 position, enabling the synthesis of unsymmetrically substituted imidazoles. For di-substituted products, a step-wise approach is often employed, leveraging the differential reactivity of the two C-I bonds.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of substituted imidazoles from this compound. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Suzuki-Miyaura Coupling for the Synthesis of Arylated Imidazoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the diiodoimidazole scaffold and various aryl or heteroaryl boronic acids.[1]
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol for Mono-Arylation (Preferential at C5):
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).
-
Purge the reaction mixture with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Di-Arylation:
-
Follow the mono-arylation protocol, but use an excess of the arylboronic acid (2.5 - 3.0 equiv.).
-
The reaction time may need to be extended to ensure complete conversion.
-
Alternatively, a sequential one-pot approach can be employed where after the initial mono-arylation is complete, a second arylboronic acid is added to the reaction mixture.[2]
Quantitative Data for Suzuki-Miyaura Coupling of a Related 5-chloro-1-methyl-4-nitroimidazole: [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₂(Cl)₂ (3) | K₂CO₃ | Water | 70-80 | - | Good |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₂(Cl)₂ (3) | K₂CO₃ | Water | 70-80 | - | Good |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂(Cl)₂ (3) | K₂CO₃ | Water | 70-80 | - | Good |
Note: This data is for a related chloro-substituted nitroimidazole and serves as a starting point for optimization.
Sonogashira Coupling for the Synthesis of Alkynylated Imidazoles
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations via click chemistry or as precursors for other functional groups.[4]
Logical Flow of Sonogashira Coupling
References
- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions of Diiodoimidazoles
Introduction
Diiodoimidazoles are versatile heterocyclic building blocks crucial in medicinal chemistry and materials science. Their two reactive carbon-iodine bonds offer sites for sequential and selective functionalization through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming carbon-carbon (C-C) and carbon-heteroatom bonds.[1][2][3] This document provides detailed protocols for several key cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to diiodoimidazole substrates. A significant challenge in the chemistry of dihaloazoles is controlling regioselectivity; by carefully selecting the palladium catalyst and ligands, it is possible to achieve monoarylation at a single C-I bond with high selectivity.[4] These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel imidazole derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[1][5] For diiodoimidazoles, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents. Microwave-assisted conditions can significantly accelerate the reaction.[6]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol details a general procedure for the mono-arylation of a diiodoimidazole using microwave irradiation.
Materials:
-
Diiodoimidazole (e.g., 4,5-diiodo-1H-imidazole) (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv.)
-
Solvent (e.g., Dimethoxyethane, DME)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the diiodoimidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (0.05 equiv.).[6]
-
Seal the vial and add the solvent (e.g., 5 mL of DME per 1.0 mmol of diiodoimidazole).[6]
-
Place the sealed vial into the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 10-20 minutes.[1][6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated imidazole.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The choice of catalyst significantly impacts the reaction yield. The following table summarizes the performance of various palladium catalysts for the coupling of 4(5)-iodoimidazole with phenylboronic acid under microwave-assisted conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 85 | [6] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 82 | [6] |
| PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 94 | [6] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | Phenylboronic acid | 92 | [6] |
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[7][8] This method is valuable for introducing alkenyl groups onto the imidazole core. The reaction typically requires a palladium catalyst, a base, and is often performed at elevated temperatures.[6]
Experimental Protocol: Heck Coupling
This protocol provides a general procedure for the Heck coupling of a diiodoimidazole with an alkene.
Materials:
-
N-protected Diiodoimidazole (1.0 equiv.)
-
Alkene (e.g., ethyl acrylate) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine) (10 mol%)
-
Base (e.g., Triethylamine, Et₃N) (2.0 equiv.)
-
Solvent (e.g., Acetonitrile or DMF)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the N-protected diiodoimidazole (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and the phosphine ligand (0.10 equiv.).[1]
-
Add the anhydrous solvent (e.g., Acetonitrile).
-
Add the alkene (1.5 equiv.) followed by triethylamine (2.0 equiv.).[1]
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It employs a dual catalyst system of palladium and copper(I).[9] This reaction is instrumental for synthesizing arylalkyne-substituted imidazoles.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of a diiodoimidazole. An N-protected imidazole is often used to improve solubility and prevent side reactions.
Materials:
-
N-protected Diiodoimidazole (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Base (e.g., Triethylamine, Et₃N) (3.0 equiv.)
-
Solvent (e.g., DMF or THF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the N-protected diiodoimidazole (1.0 mmol) in a suitable solvent such as DMF (10 mL).[6]
-
To this solution, add the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and copper(I) iodide (0.06 mmol).[6]
-
Add triethylamine (3.0 mmol) to the mixture.[6]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.[6]
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Dual catalytic cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12] It is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[13]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a diiodoimidazole with a primary or secondary amine.
Materials:
-
Diiodoimidazole (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., Xantphos or other bulky phosphine ligand) (4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu or Cs₂CO₃) (1.5 equiv.)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base.
-
Add the diiodoimidazole and the anhydrous, deoxygenated solvent.
-
Add the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General catalytic cycle for Buchwald-Hartwig amination.
Controlling Regioselectivity
A primary challenge with diiodoimidazole substrates is achieving selective monofunctionalization. The relative reactivity of the C-I bonds can be influenced by electronic effects and steric hindrance. However, modern catalysis offers a powerful solution: catalyst control. By choosing a specific palladium catalyst and ligand combination, it is possible to direct the cross-coupling reaction to one C-I position over the other, overriding the substrate's intrinsic reactivity.[4] This allows for the modular and predictable synthesis of diversely substituted imidazoles.
Visualization
Caption: Catalyst choice dictates regioselective functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. jocpr.com [jocpr.com]
Application Notes and Protocols for 2,5-Diiodo-4-methyl-1H-imidazole in Materials Science
Disclaimer: Published research specifically detailing the applications of 2,5-Diiodo-4-methyl-1H-imidazole in materials science is limited. The following application notes and protocols are based on the known reactivity of dihalogenated imidazoles and analogous compounds. These represent scientifically plausible, hypothetical applications intended to guide researchers in exploring the potential of this molecule. The quantitative data presented is illustrative and should be confirmed through experimentation.
Introduction
This compound is a halogenated heterocyclic compound with significant potential as a building block in materials science. The presence of two reactive iodine atoms at the 2 and 5 positions of the imidazole ring makes it an excellent candidate for various cross-coupling reactions, enabling the synthesis of functionalized molecules and polymers. The imidazole core itself offers sites for coordination with metal ions and can impart desirable electronic and photophysical properties to the resulting materials. This document outlines potential applications of this compound in the development of organic electronic materials, functional polymers, and metal-organic frameworks, providing detailed hypothetical protocols and characterization data.
Application Note 1: Synthesis of a Conjugated Polymer for Organic Electronics
Application: this compound can serve as a monomer for the synthesis of conjugated polymers. These polymers, featuring a poly(4-methyl-1H-imidazole-2,5-diyl) backbone, are expected to exhibit interesting electronic and optical properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The diiodo- functionality allows for dehalogenative polycondensation reactions.
Hypothetical Characterization Data:
| Property | Value |
| Number Average Molecular Weight (Mₙ) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| UV-vis Absorption (λₘₐₓ, thin film) | 380 nm |
| Photoluminescence Emission (λₑₘ, thin film) | 450 nm |
| HOMO Level | -5.6 eV |
| LUMO Level | -2.8 eV |
| Band Gap (electrochemical) | 2.8 eV |
| Thermal Decomposition Temperature (TGA, 5% weight loss) | 350 °C |
Experimental Protocol: Synthesis of Poly(4-methyl-1H-imidazole-2,5-diyl) via Yamamoto Polycondensation
-
Materials: this compound, bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], 2,2'-bipyridine, N,N-dimethylformamide (DMF, anhydrous), toluene (anhydrous), methanol, acetone, hydrochloric acid.
-
Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(1,5-cyclooctadiene)nickel(0) (1.2 mmol) and 2,2'-bipyridine (1.2 mmol). b. Add anhydrous DMF (20 mL) and stir the mixture at 60 °C for 30 minutes to form the active nickel catalyst. c. In a separate Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL). d. Transfer the monomer solution to the catalyst mixture via cannula. e. Heat the reaction mixture to 80 °C and stir for 48 hours. The formation of a precipitate should be observed. f. Cool the reaction to room temperature and pour the mixture into a solution of methanol/hydrochloric acid (200 mL, 5% HCl v/v) to precipitate the polymer. g. Filter the crude polymer and wash sequentially with methanol, acetone, and water. h. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. i. The chloroform fraction containing the polymer is collected and the solvent is removed under reduced pressure. j. Dry the resulting polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterization:
-
The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.
-
Molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).
-
Optical properties (UV-vis absorption and photoluminescence) can be measured on thin films prepared by spin-coating.
-
Electrochemical properties (HOMO/LUMO levels) can be determined by cyclic voltammetry (CV).
-
Thermal stability can be assessed by thermogravimetric analysis (TGA).
-
Application Note 2: Precursor for a Bipolar Host Material in OLEDs via Suzuki-Miyaura Coupling
Application: The diiodo- functionality of this compound allows for the introduction of different aromatic substituents at the 2 and 5 positions through sequential or one-pot Suzuki-Miyaura cross-coupling reactions. By coupling an electron-donating group (e.g., carbazole) at one position and an electron-withdrawing group (e.g., pyridine or triazine) at the other, a bipolar molecule can be synthesized. Such molecules are highly desirable as host materials in the emissive layer of OLEDs, as they can facilitate balanced charge transport.
Hypothetical Characterization Data for a Bipolar Host Material:
| Property | Value |
| Molecular Formula | C₂₉H₂₀N₄ |
| Molecular Weight | 432.50 g/mol |
| Photoluminescence Quantum Yield (in toluene) | 0.85 |
| HOMO Level | -5.4 eV |
| LUMO Level | -2.5 eV |
| Triplet Energy (Eₜ) | 2.9 eV |
| Glass Transition Temperature (T₉) | 135 °C |
| Decomposition Temperature (Tₔ) | 410 °C |
Experimental Protocol: Synthesis of a Bipolar Host Material
-
Materials: this compound, 9-phenyl-9H-carbazole-3-boronic acid, 2-(pyridin-3-yl)-4,6-diphenyl-1,3,5-triazine, Pd(PPh₃)₄, K₂CO₃, toluene, ethanol, water, ethyl acetate, hexane.
-
Procedure: a. To a solution of this compound (1.0 mmol), 9-phenyl-9H-carbazole-3-boronic acid (1.1 mmol), and 3-pyridinylboronic acid (1.1 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL), add an aqueous solution of K₂CO₃ (2 M, 5 mL). b. Degas the mixture with argon for 30 minutes. c. Add Pd(PPh₃)₄ (0.05 mmol) to the mixture and heat to reflux (approximately 90 °C) under an argon atmosphere for 24 hours. d. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. h. Recrystallize the purified product from a suitable solvent system (e.g., toluene/hexane) to obtain the final bipolar host material.
-
Characterization:
-
The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Purity can be assessed by HPLC.
-
Photophysical properties can be studied using UV-vis and fluorescence spectroscopy.
-
Electrochemical properties can be determined by cyclic voltammetry.
-
Thermal properties can be analyzed by TGA and DSC.
-
Application Note 3: Linker for the Synthesis of a Metal-Organic Framework (MOF)
Application: While the iodo- groups are not typical coordinating groups for MOF synthesis, they can be converted into functionalities that are, such as carboxylates. The resulting dicarboxylate linker can then be used to construct MOFs with potential applications in gas storage, separation, and catalysis. The imidazole nitrogen can also participate in coordination, leading to complex framework topologies.
Hypothetical MOF Properties:
| Property | Value |
| BET Surface Area | 1200 m²/g |
| Pore Volume | 0.6 cm³/g |
| CO₂ Uptake (273 K, 1 bar) | 3.5 mmol/g |
| Thermal Stability (TGA) | Stable up to 380 °C |
Experimental Protocol: Synthesis of a MOF
-
Part A: Synthesis of the Dicarboxylate Linker a. Lithiation and Carboxylation: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C. b. Add n-butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C. c. Bubble dry CO₂ gas through the solution for 2 hours, then allow the mixture to warm to room temperature overnight. d. Quench the reaction with water and acidify with 1 M HCl to pH 2-3. e. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and remove the solvent to yield 4-methyl-1H-imidazole-2,5-dicarboxylic acid.
-
Part B: MOF Synthesis (Solvothermal) a. Materials: 4-methyl-1H-imidazole-2,5-dicarboxylic acid (linker), Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O], N,N-dimethylformamide (DMF), ethanol. b. Procedure: i. In a 20 mL glass vial, dissolve the dicarboxylate linker (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in DMF (10 mL). ii. Seal the vial and place it in a programmable oven. iii. Heat the oven to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool to room temperature over 12 hours. iv. Collect the resulting crystals by filtration and wash with fresh DMF (3 x 5 mL). v. Exchange the solvent with ethanol and activate the MOF by heating under vacuum at 150 °C for 12 hours.
-
Characterization:
-
The structure and phase purity of the MOF can be determined by powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction if suitable crystals are obtained.
-
Porosity can be analyzed by N₂ adsorption-desorption isotherms at 77 K.
-
Thermal stability can be assessed by TGA.
-
Application Notes and Protocols for the Derivatization of 2,5-Diiodo-4-methyl-1H-imidazole for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole-based compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The functionalization of the imidazole core is a key strategy for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of 2,5-Diiodo-4-methyl-1H-imidazole, a versatile building block for creating diverse chemical libraries for biological screening. The two iodine atoms at positions 2 and 5 serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents.
This document outlines protocols for the derivatization of this compound via Suzuki and Sonogashira cross-coupling reactions and provides a general protocol for subsequent biological screening of the synthesized derivatives.
Data Presentation: Biological Activity of Imidazole Derivatives
The following tables summarize hypothetical quantitative data for a series of derivatized compounds, illustrating their potential biological activities.
Table 1: In Vitro Anticancer Activity of Imidazole Derivatives against A549 Human Lung Carcinoma Cells
| Compound ID | R1 Substituent | R2 Substituent | IC₅₀ (µM) |
| DIMI-01 | Phenyl | Iodo | 15.2 |
| DIMI-02 | 4-Methoxyphenyl | Iodo | 10.8 |
| DIMI-03 | 3-Pyridyl | Iodo | 25.1 |
| DIMI-04 | Phenylethynyl | Iodo | 8.5 |
| DIMI-05 | (4-Fluorophenyl)ethynyl | Iodo | 5.2 |
| DIMI-06 | Phenyl | Phenyl | 5.1 |
| DIMI-07 | 4-Methoxyphenyl | 4-Methoxyphenyl | 3.9 |
| Doxorubicin | - | - | 0.8 |
Table 2: Antibacterial Activity of Imidazole Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound ID | R1 Substituent | R2 Substituent | S. aureus (ATCC 29213) | E. coli (ATCC 25922) |
| DIMI-01 | Phenyl | Iodo | 32 | >64 |
| DIMI-02 | 4-Methoxyphenyl | Iodo | 16 | 64 |
| DIMI-03 | 3-Pyridyl | Iodo | 64 | 32 |
| DIMI-04 | Phenylethynyl | Iodo | 8 | 16 |
| DIMI-05 | (4-Fluorophenyl)ethynyl | Iodo | 4 | 8 |
| DIMI-06 | Phenyl | Phenyl | 16 | 32 |
| DIMI-07 | 4-Methoxyphenyl | 4-Methoxyphenyl | 8 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling of this compound
This protocol describes the mono-arylation of this compound. For diarylation, the equivalents of the boronic acid and base should be adjusted.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Protocol 2: General Procedure for Sonogashira Cross-Coupling of this compound
This protocol describes the mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.05 equivalents)
-
Triethylamine (TEA, 3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.[8][9]
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 3: General Protocol for In Vitro Anticancer Screening (MTT Assay)
Materials:
-
Human cancer cell line (e.g., A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized imidazole derivatives (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Seed the A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours in a CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Mandatory Visualizations
Caption: Derivatization and screening workflow.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological screening of di- and trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Iodination of 4-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the selective iodination of 4-methylimidazole, a key synthetic intermediate in pharmaceutical and materials science. Two common and effective protocols are presented: one employing molecular iodine with a base and another utilizing N-iodosuccinimide (NIS) for a milder approach. These methods facilitate the synthesis of mono- and di-iodinated 4-methylimidazole derivatives, which are valuable precursors for further functionalization via cross-coupling reactions. This application note includes comprehensive protocols, tabulated data for reagents and reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
Iodinated imidazole derivatives are crucial building blocks in medicinal chemistry and drug development. The introduction of an iodine atom onto the imidazole ring provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. 4-Methylimidazole, a readily available starting material, can be selectively iodinated to yield products such as 5-iodo-4-methylimidazole, 2-iodo-4-methylimidazole, and 2,5-diiodo-4-methylimidazole. The choice of iodinating agent and reaction conditions can influence the regioselectivity and the degree of iodination.[1] This note details two robust procedures for the iodination of 4-methylimidazole.
Reaction Scheme
The iodination of 4-methylimidazole proceeds via an electrophilic aromatic substitution mechanism.[1] The electron-rich imidazole ring is attacked by an electrophilic iodine species. The methyl group at the C4 position and the nitrogen atoms in the ring direct the incoming electrophile. The expected major products are the result of substitution at the C5 and C2 positions.
Experimental Protocols
Two primary protocols for the iodination of 4-methylimidazole are presented below.
Protocol 1: Iodination using Iodine and Sodium Hydroxide
This method is a cost-effective and straightforward approach for the iodination of imidazoles.[1][2]
3.1.1. Materials
-
4-Methylimidazole
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium Iodide (NaI) (optional, to aid iodine solubility)
-
Deionized Water
-
Isopropanol
-
n-Hexane
-
Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
3.1.2. Equipment
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
3.1.3. Procedure
-
In a round-bottom flask, dissolve sodium hydroxide in deionized water and cool the solution to room temperature.
-
Add 4-methylimidazole to the NaOH solution and stir until it is completely dissolved.
-
In a separate flask, prepare a solution of iodine (and optionally sodium iodide) in deionized water.
-
Cool the 4-methylimidazole solution to 0 °C in an ice bath.
-
Slowly add the iodine/sodium iodide solution dropwise to the cooled 4-methylimidazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture to a pH of 7-8 with concentrated hydrochloric acid. A solid precipitate is expected to form.
-
Collect the solid product by vacuum filtration.
-
The filtrate can be further extracted with ethyl acetate to recover any remaining product.
-
The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield the purified iodinated 4-methylimidazole.[1]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This protocol utilizes a milder iodinating agent, N-Iodosuccinimide (NIS), which can offer better control and selectivity.[1][3]
3.2.1. Materials
-
4-Methylimidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
3.2.3. Procedure
-
Dissolve 4-methylimidazole in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodo-4-methylimidazole derivative.[1]
Data Presentation
The following tables summarize the quantitative data for the described experimental protocols.
Table 1: Reagents and Reaction Conditions for Protocol 1 (Iodine/NaOH)
| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Moles | Quantity |
| 4-Methylimidazole | C₄H₆N₂ | 82.10 | 0.10 | 8.21 g |
| Sodium Hydroxide | NaOH | 40.00 | 0.10 | 4.00 g |
| Iodine | I₂ | 253.81 | 0.11 | 27.92 g |
| Reaction Temperature | - | - | - | 0 °C |
| Reaction Time | - | - | - | 6 hours |
| Product | ||||
| 5-Iodo-4-methylimidazole | C₄H₅IN₂ | 207.99 | - | ~16.6 g (80% yield) |
Table 2: Reagents and Reaction Conditions for Protocol 2 (NIS)
| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Moles | Quantity |
| 4-Methylimidazole | C₄H₆N₂ | 82.10 | 0.10 | 8.21 g |
| N-Iodosuccinimide | C₄H₄INO₂ | 224.98 | 0.11 | 24.75 g |
| Acetonitrile | C₂H₃N | 41.05 | - | 200 mL |
| Reaction Temperature | - | - | - | Room Temperature |
| Reaction Time | - | - | - | 4-8 hours |
| Product | ||||
| 5-Iodo-4-methylimidazole | C₄H₅IN₂ | 207.99 | - | ~17.7 g (85% yield) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the iodination of 4-methylimidazole.
Characterization of Products
The identity and purity of the synthesized iodo-4-methylimidazole derivatives should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the structure and isomeric purity of the product. The chemical shifts and coupling constants of the imidazole ring protons will be indicative of the position of the iodine substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the incorporation of an iodine atom.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Iodine is corrosive and can cause stains. Handle with care.
-
N-Iodosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.
-
Concentrated acids and bases are corrosive. Handle with extreme caution.
By following these detailed protocols, researchers can reliably synthesize iodinated 4-methylimidazole derivatives for a wide range of applications in drug discovery and materials science.
References
Application Notes and Protocols for the Selective Functionalization of 2,5-Diiodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the selective functionalization of 2,5-diiodo-4-methyl-1H-imidazole, a versatile heterocyclic building block. The presence of two iodine atoms at the C2 and C5 positions, which exhibit different reactivities, allows for sequential and site-selective introduction of various functional groups. This enables the synthesis of a diverse library of substituted imidazoles for applications in medicinal chemistry, agrochemistry, and materials science.
General Considerations for Selective Functionalization
The selective functionalization of this compound is primarily governed by the distinct electronic and steric environments of the C2 and C5 positions. The C4-methyl group introduces steric hindrance around the C5 position and also influences the electron density of the imidazole ring.
N-Protection: The acidic proton on the imidazole nitrogen can interfere with many organometallic reactions. Therefore, protection of the N-H group is often a prerequisite for achieving high yields and selectivity. Common protecting groups for imidazoles include tosyl (Ts), methoxymethyl (MOM), and (2-(trimethylsilyl)ethoxymethyl) (SEM). The choice of protecting group can influence the regioselectivity of subsequent reactions.
Reactivity of C2 vs. C5 Positions:
-
Iodine-Metal Exchange: The C5-iodo bond is generally more susceptible to iodine-metal exchange (e.g., with organolithium or organocuprate reagents) due to its higher electrophilicity. This provides a reliable strategy for selective functionalization at the C5 position.
-
Palladium-Catalyzed Cross-Coupling: The regioselectivity of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be influenced by several factors, including the nature of the palladium catalyst, the ligands, the base, and the solvent. In many dihalo-heterocycles, the more sterically accessible position is favored for the first coupling. However, electronic effects can also play a significant role. For N-protected this compound, the C2 position is generally less sterically hindered.
Application Note 1: Selective Functionalization at the C5-Position via Iodine-Copper Exchange
A highly regioselective mono-functionalization at the C5 position can be achieved through an iodine-copper exchange reaction on an N-protected this compound. This method allows for the introduction of a wide range of electrophiles at the C5 position.
Experimental Protocols
1. N-Protection of this compound (General Procedure)
-
Materials: this compound, sodium hydride (NaH), appropriate protecting group precursor (e.g., p-toluenesulfonyl chloride (TsCl) or methoxymethyl chloride (MOMCl)), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the protecting group precursor (e.g., TsCl, 1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-protected this compound.
-
2. Selective C5-Functionalization via Iodine-Copper Exchange
-
Materials: N-protected this compound, lithium dineophylcuprate ((Np)₂CuLi) or a similar organocuprate, anhydrous tetrahydrofuran (THF), and an electrophile (e.g., acyl chloride, allyl bromide).
-
Procedure:
-
To a solution of N-protected this compound (1.0 eq.) in dry THF at -78 °C under an inert atmosphere, add a freshly prepared solution of lithium dineophylcuprate (1.2 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to facilitate the selective iodine-copper exchange at the C5 position.
-
Add the desired electrophile (e.g., propionyl chloride, 3.0 eq.) at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 0.5-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and aqueous ammonia.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the C5-functionalized-2-iodo-4-methyl-1H-imidazole derivative.
-
Data Presentation
Table 1: Representative Examples of C5-Functionalization (based on analogous 4,5-diiodoimidazoles)
| Electrophile | Product Structure (R at C5) | Expected Yield (%) |
| Propionyl chloride | -CO-CH₂CH₃ | 70-80 |
| Allyl bromide | -CH₂-CH=CH₂ | 75-85 |
| 2-Furoyl chloride | -CO-(2-furyl) | 65-75 |
| Ethyl oxalyl chloride | -CO-CO-OEt | 70-80 |
Note: Yields are estimated based on reported data for N-protected 4,5-diiodoimidazoles and may require optimization for the 4-methyl substituted analog.
Visualization
Caption: Workflow for selective C5-functionalization via N-protection and iodine-copper exchange.
Application Note 2: Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for introducing aryl, alkynyl, and amino moieties onto the imidazole core. Regioselectivity can often be controlled by tuning the reaction conditions to favor mono-substitution at either the C2 or C5 position.
Experimental Protocols (General Procedures)
1. General Protocol for Suzuki-Miyaura Coupling
-
Materials: N-protected this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water, DME).
-
Procedure:
-
In a reaction vessel, combine the N-protected this compound (1.0 eq
-
Application Notes and Protocols for the Use of 2,5-Diiodo-4-methyl-1H-imidazole in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant Active Pharmaceutical Ingredients (APIs). Its prevalence stems from its ability to engage in various biological interactions and its synthetic versatility. Halogenated imidazoles, in particular, serve as crucial building blocks in drug discovery, enabling the exploration of chemical space through a variety of cross-coupling reactions. This document provides detailed application notes and protocols for the use of 2,5-Diiodo-4-methyl-1H-imidazole as a versatile intermediate in the synthesis of APIs. While direct synthesis of a specific marketed API using this exact starting material is not widely documented in publicly available literature, its structural features make it an ideal candidate for the synthesis of kinase inhibitors and other targeted therapeutics. The diiodo substitution at positions 2 and 5 offers two reactive sites for the sequential and regioselective introduction of different molecular fragments, allowing for the creation of diverse and complex molecular architectures.
Synthetic Utility and Applications
This compound is a highly functionalized building block that can be employed in various carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the iodine atoms can potentially be exploited for selective functionalization. The presence of the methyl group at the 4-position can influence the electronic properties and steric hindrance of the imidazole ring, which can be beneficial for modulating the binding affinity and selectivity of the final API to its biological target.
The primary application of this intermediate is in metal-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.
-
Sonogashira Coupling: For the introduction of alkynyl groups.
-
Buchwald-Hartwig Amination: For the introduction of amine functionalities.
-
Heck Coupling: For the introduction of alkenyl groups.
These reactions are fundamental in medicinal chemistry for the construction of complex molecules from simpler precursors. The ability to perform sequential couplings at the 2 and 5 positions of the imidazole core allows for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies.
Hypothetical API Synthesis: A Representative Kinase Inhibitor
To illustrate the utility of this compound, a hypothetical two-step synthesis of a generic kinase inhibitor is presented below. This protocol demonstrates a sequential Suzuki-Miyaura coupling to introduce two different aryl moieties, a common motif in many kinase inhibitors.
Experimental Workflow
Caption: Hypothetical two-step synthesis of a kinase inhibitor.
Experimental Protocols
Step 1: Synthesis of 2-Aryl-5-iodo-4-methyl-1H-imidazole (Mono-arylated Intermediate)
-
To a solution of this compound (1.0 eq) in a mixture of toluene and ethanol (4:1) is added the first arylboronic acid (1.2 eq).
-
Palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) are then added to the reaction mixture.
-
A 2M aqueous solution of potassium carbonate (3.0 eq) is added, and the mixture is degassed with argon for 15 minutes.
-
The reaction is heated to 80°C and stirred for 12 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the mono-arylated imidazole intermediate.
Step 2: Synthesis of 2,5-Diaryl-4-methyl-1H-imidazole (Final API)
-
The mono-arylated imidazole intermediate (1.0 eq) is dissolved in a mixture of dioxane and water (3:1).
-
The second arylboronic acid (1.5 eq), cesium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq) are added.
-
The mixture is degassed with nitrogen for 20 minutes.
-
The reaction is heated to 100°C and stirred for 16 hours.
-
Reaction progress is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over magnesium sulfate.
-
The solvent is removed in vacuo, and the residue is purified by preparative High-Performance Liquid Chromatography (HPLC) to afford the final diarylated imidazole API.
Quantitative Data Summary (Hypothetical)
| Step | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Arylboronic Acid 1 | Pd(OAc)₂/PPh₃ | Toluene/Ethanol | 80 | 12 | 75 | >95 |
| 2 | Mono-arylated Intermediate | Arylboronic Acid 2 | Pd(dppf)Cl₂ | Dioxane/Water | 100 | 16 | 68 | >98 |
Biological Context: Kinase Inhibition Signaling Pathway
Many imidazole-based APIs function as kinase inhibitors. These drugs target specific protein kinases, which are key regulators of cellular signaling pathways. By inhibiting aberrant kinase activity, these APIs can block downstream signaling events that contribute to diseases such as cancer.
Caption: Generalized kinase inhibition signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel APIs. Its dihalogenated nature allows for the strategic and sequential introduction of various substituents, facilitating the rapid generation of compound libraries for drug discovery campaigns. The provided protocols and conceptual framework are intended to guide researchers in harnessing the synthetic potential of this intermediate for the development of next-generation therapeutics. While the specific examples provided are hypothetical, they are based on well-established synthetic methodologies and are representative of the potential applications of this compound in modern medicinal chemistry.
Application Notes and Protocols: Catalytic C-C Bond Formation Using 2,5-Diiodo-4-methyl-1H-imidazole
This document provides detailed application notes and experimental protocols for the use of 2,5-Diiodo-4-methyl-1H-imidazole as a versatile building block in catalytic carbon-carbon (C-C) bond formation reactions. The imidazole scaffold is a privileged structure in medicinal chemistry, and this highly functionalized intermediate serves as an excellent substrate for constructing complex molecular architectures through modern cross-coupling methodologies.
These notes are intended for researchers, scientists, and drug development professionals. The protocols focus on two of the most robust and widely used palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Application Notes
1.1. Overview and Regioselectivity
This compound possesses two chemically distinct iodine atoms, offering opportunities for sequential and regioselective functionalization. The reactivity of each position is influenced by the electronic environment of the imidazole ring and steric hindrance from the adjacent methyl group.
-
C2-Iodine : This position is generally more electron-deficient due to its location between two nitrogen atoms, making it intrinsically more reactive towards oxidative addition in a palladium catalytic cycle.
-
C5-Iodine : This position is sterically influenced by the adjacent C4-methyl group. Its reactivity can be modulated by the choice of catalyst, ligand, and reaction conditions.
Catalyst-controlled regioselectivity is a key strategy when working with dihaloheterocycles.[1] By selecting specific palladium catalysts and ligands, chemists can direct the initial cross-coupling reaction to either the C2 or C5 position, enabling the synthesis of distinct isomeric products from a single starting material.[1][2] For instance, bulkier phosphine ligands may favor reaction at the less hindered C2 position, while other catalyst systems might overcome the electronic bias to react at C5.
1.2. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester. This reaction is known for its mild conditions and high tolerance of functional groups, making it a staple in drug discovery.[3][4] When applied to this compound, it allows for the introduction of a wide array of aryl and heteroaryl moieties.
Table 1: Representative Conditions for Mono-Suzuki Coupling
| Entry | Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/EtOH | 90 | 16 | 91 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 95 | 12 | 82 |
Note: Data are representative examples based on similar dihaloimidazole systems. Yields typically correspond to the mono-arylated product at the more reactive C2 position under these standard conditions.
1.3. Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between an organohalide and a terminal alkyne.[5][6] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are important structures in materials science and medicinal chemistry. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7][8]
Table 2: Representative Conditions for Mono-Sonogashira Coupling
| Entry | Coupling Partner (R-C≡CH) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | THF | 65 | 6 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (8) | DIPEA | DMF | 70 | 8 | 88 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | MeCN | 80 | 5 | 85 |
| 4 | 3-Ethynylpyridine | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Dioxane | 90 | 12 | 75 |
Note: Data are representative examples. Yields correspond to the mono-alkynylated product, expected primarily at the C2 position. The N-H of the imidazole may require protection for certain substrates.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled according to their Safety Data Sheets (SDS). Palladium catalysts and phosphine ligands are toxic and should be handled with care.
2.1. General Workflow for Cross-Coupling
The general procedure for setting up a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation.
2.2. Protocol for Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-iodo-4-methyl-1H-imidazole
This protocol describes a representative reaction between this compound and an arylboronic acid.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
2.3. Protocol for Sonogashira Coupling: Synthesis of 2-Alkynyl-5-iodo-4-methyl-1H-imidazole
This protocol describes a representative reaction between this compound and a terminal alkyne.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv, 3 mol%)
-
Copper(I) iodide [CuI] (0.05 equiv, 5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask, magnetic stirrer, inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA) and the terminal alkyne via syringe.
-
Stir the reaction at the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated imidazole.
-
Catalytic Cycle Visualization
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) active species.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Oxidative\nAddition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; TM [label="Transmetalation\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; RE [label="Reductive\nElimination\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#202124"]; ImI [label="Im-I"]; RBOH [label="R-B(OH)₂ + Base"]; ImR [label="Product\n(Im-R)"];
// Edges edge [color="#EA4335"]; Pd0 -> OA [label=" Oxidative\n Addition"]; OA -> TM [label=" Transmetalation"]; TM -> RE [label=" cis-Isomerization"]; RE -> Pd0 [label=" Reductive\n Elimination"];
edge [color="#4285F4", style=dashed, arrowhead=none]; ImI -> OA; RBOH -> TM; RE -> ImR; } ends_dot Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 2,5-Diiodo-4-methyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the Suzuki-Miyaura cross-coupling reaction with 2,5-Diiodo-4-methyl-1H-imidazole. The content is designed for scientists and professionals in chemical research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the this compound. What are the common causes and solutions?
A: Low conversion is a frequent issue in Suzuki couplings. The primary factors to investigate are the activity of the palladium catalyst, the choice of base, and the reaction conditions. Since electron-deficient halides like diiodoimidazoles are generally reactive, the issue likely lies elsewhere in the catalytic cycle.[1]
-
Catalyst Inactivity: The palladium catalyst is crucial. If you are using a Pd(0) source like Pd(PPh₃)₄, it may have degraded due to air exposure.
-
Solution: Use a stable pre-catalyst like PdCl₂(dppf) which is reduced in situ to the active Pd(0) species.[2] Ensure the catalyst is handled under an inert atmosphere.
-
-
Improper Base: The base is essential for activating the organoboron species.
-
Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid or dehalogenation of the imidazole. How can I minimize these?
A: The formation of byproducts indicates that undesired reaction pathways are competing with the intended cross-coupling.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction mixture and solvent are thoroughly degassed before adding the catalyst. This can be done by performing several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period.[1]
-
-
Dehalogenation: The replacement of an iodine atom with hydrogen can occur, especially at high temperatures or with certain bases.[6]
-
Solution: If dehalogenation is significant, try running the reaction at a lower temperature for a longer duration. Screening alternative bases may also resolve the issue.[6]
-
Q3: The reaction is not site-selective, and I am getting a mixture of products arylated at the C2 and C5 positions. How can I control the regioselectivity?
A: For dihalogenated heterocycles, controlling site-selectivity is paramount. The outcome is primarily determined by the electronic and steric differences between the two positions and, crucially, the choice of palladium catalyst and ligand.[7][8]
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Intrinsic Reactivity: For N-substituted 2,5-dihaloimidazoles, the C5 position is often the preferred site of reaction with standard phosphine ligands.[7]
-
Ligand Control: The steric and electronic properties of the phosphine ligand can decisively influence which site reacts.[7][8] While standard ligands like PPh₃ or dppf often favor one position, more sterically hindered and electron-rich phosphines (e.g., P(t-Bu)₃, QPhos) can sometimes alter this preference.[7][8][9]
-
Solution: To achieve high selectivity, it is essential to screen a panel of palladium catalysts and ligands. For predictable C5-selectivity, starting with a catalyst like PdCl₂(dppf) is a reasonable approach.[7] If C2 selectivity is desired, unconventional conditions or more specialized, bulky ligands may be required.[10]
-
Q4: My reaction produces the desired mono-arylated product, but also a significant amount of the bis-arylated byproduct. How can I favor mono-arylation?
A: Formation of the bis-arylated product occurs when the initially formed mono-arylated imidazole reacts a second time.
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Stoichiometry: The amount of boronic acid is a key factor.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the diiodoimidazole. Avoid using a large excess, which will drive the reaction towards bis-arylation.
-
-
Reaction Monitoring: Over-running the reaction can lead to the second coupling event.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed and the desired mono-arylated product is the major component, quench the reaction to prevent further coupling.
-
-
Reaction Conditions: Milder conditions can sometimes improve selectivity for mono-arylation.
-
Solution: Attempt the reaction at a lower temperature. This will slow down both the first and second coupling, but may increase the selectivity for the initial reaction.
-
Data Presentation: Condition Screening
The following tables summarize starting points for optimizing the Suzuki reaction of this compound based on data from analogous systems.
Table 1: Catalyst and Ligand Selection for Site-Selectivity
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Expected Major Product |
| 1 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ | DME/H₂O | 90 | C5-arylated |
| 2 | PdCl₂(dppf) (2-5) | - | K₂CO₃ | DME | 150 (μW) | C5-arylated[2] |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | C5-arylated |
| 4 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | May alter selectivity[7][8] |
Table 2: Base and Solvent Optimization
| Entry | Catalyst System | Base (2 equiv.) | Solvent (4:1) | Temp (°C) | Typical Outcome |
| 1 | PdCl₂(dppf) | K₂CO₃ | DME / H₂O | 100 | Good yields, common starting point.[2] |
| 2 | PdCl₂(dppf) | Cs₂CO₃ | Dioxane / H₂O | 100 | Often higher yields, but more expensive. |
| 3 | Pd(PPh₃)₄ | K₃PO₄ | THF / H₂O | 80 | Effective, especially for sensitive substrates.[3] |
| 4 | Pd(OAc)₂ / SPhos | NaHCO₃ | Toluene / H₂O | 110 | Can be effective, worth screening. |
Experimental Protocols
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling for C5-Mono-arylation
This protocol provides a robust starting point for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound, the corresponding arylboronic acid, and K₂CO₃.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst.
-
Add degassed DME and degassed water (e.g., 5 mL of a 4:1 DME/H₂O mixture).
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 150 °C for 10-20 minutes.[2][5]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-iodo-4-methyl-1H-imidazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Diiodo-4-methyl-1H-imidazole by Recrystallization
This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2,5-Diiodo-4-methyl-1H-imidazole, aimed at researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you might face during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Insufficient solvent is used. | - Select a more appropriate solvent or a solvent mixture. Halogenated imidazoles often have good solubility in polar aprotic solvents.- Gradually add more solvent until the compound dissolves. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow.- The compound is highly soluble in the solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1]- Try scratching the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure compound.[1]- Place the solution in an ice bath to induce crystallization. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool slowly.[1]- Ensure a slower cooling process by insulating the flask.[1]- Consider pre-purification with activated charcoal if impurities are suspected.[1] |
| Crystals form too quickly. | - The solution is too concentrated.- The solution is being cooled too rapidly. | - Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[1]- Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[1] |
| The resulting crystals are colored or appear impure. | - Impurities are co-crystallizing with the product.- The crude material contains colored impurities. | - Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How can I perform a mixed-solvent recrystallization?
A2: For a mixed-solvent recrystallization, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: What is the purpose of a hot filtration step?
A3: A hot filtration step is used to remove insoluble impurities from the hot, saturated solution before crystallization. This is crucial for obtaining a pure final product. It is important to keep the solution hot during filtration to prevent premature crystallization.
Q4: How much solvent should I use for recrystallization?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product. This will ensure that the solution is supersaturated upon cooling, leading to a good yield of crystals.[1]
Q5: My yield is very low. What can I do to improve it?
A5: A low yield can be due to using too much solvent, which keeps a significant portion of the compound dissolved even after cooling. To improve the yield, you can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Also, ensure that the final crystals are properly dried to remove any residual solvent.
Experimental Protocol: General Recrystallization Workflow
This is a generalized protocol based on methods for similar compounds and may require optimization for this compound.
-
Solvent Selection : Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, isopropanol, ethanol, acetone, and mixtures with n-hexane or water) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization : Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum to remove all traces of solvent.
Recrystallization Workflow Diagram
References
Technical Support Center: Synthesis of 2,5-Diiodo-4-methyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diiodo-4-methyl-1H-imidazole (CAS No. 149510-85-0).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the di-iodination of 4-methyl-1H-imidazole can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Reagent Stoichiometry: The molar ratio of iodine to the 4-methyl-1H-imidazole is critical. An insufficient amount of iodine will result in incomplete di-iodination, leading to a mixture of mono-iodinated and di-iodinated products. Conversely, a large excess of iodine may lead to the formation of undesired side products. A molar ratio of at least 2:1 (Iodine:4-methyl-1H-imidazole) is recommended.
-
Base Strength and Concentration: The choice and concentration of the base are crucial for deprotonating the imidazole ring, which activates it for electrophilic substitution. If the basicity is too low, the reaction rate will be slow. If it is too high, it might promote side reactions. Sodium hydroxide or potassium hydroxide are commonly used. Ensure the base is fully dissolved and the concentration is appropriate as per the chosen protocol.
-
Reaction Temperature: The reaction is typically performed at or below room temperature to control the reaction rate and minimize side product formation. However, if the reaction is sluggish, a modest increase in temperature (e.g., to 40°C) might be beneficial.[1]
-
Solvent Choice: The solubility of iodine can be a limiting factor. Using a co-solvent like tetrahydrofuran (THF) can help to dissolve the iodine and facilitate the reaction.[1]
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products is a common challenge in the iodination of imidazoles. The likely side products include:
-
Mono-iodinated isomers: 2-Iodo-4-methyl-1H-imidazole and 5-Iodo-4-methyl-1H-imidazole are the most probable mono-iodinated side products. Their formation is a result of incomplete reaction. To minimize these, ensure a sufficient amount of iodinating agent is used and allow for adequate reaction time.
-
Over-iodination: While less common for di-substituted imidazoles, tri-iodination at the remaining carbon and nitrogen atoms is a possibility, especially with a large excess of iodine and harsh reaction conditions.
-
N-iodination: Iodination can potentially occur on the nitrogen atom of the imidazole ring, though these intermediates are often unstable.
To improve the selectivity towards the desired 2,5-diiodo product, consider the following:
-
Control of Stoichiometry: Use a precise molar ratio of iodine to the starting material. A slight excess of iodine (e.g., 2.1 - 2.2 equivalents) is often optimal.
-
Slow Addition of Iodine: Add the iodine solution dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the electrophile and can improve regioselectivity.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5°C) to slow down the reaction rate and potentially increase the selectivity.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to its physical properties and the presence of closely related impurities. The following methods can be employed:
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system needs to be identified. Ethyl acetate is a common solvent for recrystallizing iodo-imidazoles.[1] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane) to find the optimal conditions.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. The optimal eluent system should be determined by TLC analysis.
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified product is extracted back into an organic solvent.
Q4: The reaction is not proceeding, or is very slow. What should I check?
A4: If the reaction fails to initiate or proceeds very slowly, consider the following:
-
Purity of Starting Materials: Ensure that the 4-methyl-1H-imidazole and iodine are of high purity. Impurities can inhibit the reaction.
-
Activity of the Base: If a solid base is used, ensure it is fresh and has not absorbed atmospheric moisture and carbon dioxide, which would reduce its effectiveness.
-
Solubility Issues: As mentioned, the poor solubility of iodine can be a problem. The use of a co-solvent like THF is recommended to ensure the iodine is available for the reaction.[1]
-
Reaction Temperature: While low temperatures are generally preferred for selectivity, the reaction may require gentle heating to initiate, especially if less reactive reagents are used.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reaction is typically carried out in the presence of a base, which deprotonates the N-H of the imidazole, forming an imidazolate anion. This anion is even more electron-rich and thus more reactive towards electrophiles. The molecular iodine (I₂) acts as the electrophile. The reaction proceeds in two successive iodination steps at the C2 and C5 positions, which are the most electron-rich and sterically accessible positions on the 4-methyl-1H-imidazole ring.
Q2: What are the main safety precautions to consider during this synthesis?
A2: It is crucial to adhere to standard laboratory safety procedures. Specifically:
-
Iodine: Iodine is corrosive and can cause severe burns. It is also toxic if ingested or inhaled. Handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bases: Strong bases like sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents like tetrahydrofuran (THF) and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.
-
Reaction Quenching: The reaction is typically quenched by the addition of a reducing agent like sodium thiosulfate to neutralize any unreacted iodine. This should be done carefully, as the reaction can be exothermic.
Q3: How stable is the final product, this compound?
A3: Halogenated imidazoles are generally stable compounds. However, like many organic molecules, this compound may be sensitive to light and air over long periods. It is recommended to store the purified product in a tightly sealed container, protected from light, in a cool and dry place.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of related di-iodinated imidazoles, which can serve as a reference for the synthesis of this compound.
| Starting Material | Iodinating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Imidazole | Iodine | Sodium Hydroxide | Water/THF | Ice-bath | - | High | [1] |
| Imidazole | Iodine | Sodium Hydroxide | - | Room Temp | 3h | 85.2% | [2] |
| Imidazole | Iodine | Potassium Hydroxide | - | Room Temp | 3h | 71.2% | [2] |
Experimental Protocol
This protocol is a suggested starting point for the synthesis of this compound, based on procedures for similar compounds. Optimization may be required.
Materials:
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4-methyl-1H-imidazole
-
Iodine
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
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Deionized water
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Sodium thiosulfate (Na₂S₂O₃)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1H-imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq). Cool the mixture to 0°C in an ice bath.
-
Preparation of the Iodine Solution: In a separate flask, dissolve iodine (2.1 eq) in a minimal amount of THF.
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Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution over a period of 30-60 minutes, while maintaining the temperature at 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color of the iodine disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Iodination of 4-Methylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 4-methylimidazole. The following information is designed to help troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the iodination of 4-methylimidazole?
A1: The most prevalent side products are over-iodinated derivatives of 4-methylimidazole. Due to the activating nature of the imidazole ring, the reaction can proceed beyond mono-iodination to yield di- and even tri-iodinated species. The primary side products are typically 2,5-diiodo-4-methylimidazole and 2,4,5-triiodoimidazole .
Q2: How can the formation of these over-iodinated side products be minimized?
A2: Several strategies can be employed to enhance the selectivity for the desired mono-iodinated product:
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Stoichiometry Control: A key factor is the molar ratio of the reactants. Using a stoichiometric excess of 4-methylimidazole relative to the iodinating agent can significantly favor mono-iodination.[1]
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Temperature Control: Maintaining a low reaction temperature, typically around 0°C, helps to control the reaction rate and reduce the formation of multiple iodinated products.
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Slow Addition of Reagents: The slow, dropwise addition of the iodinating agent to the solution of 4-methylimidazole ensures that the local concentration of the iodinating species remains low, thereby minimizing over-reaction.
Q3: What are the recommended methods for purifying the desired mono-iodinated 4-methylimidazole from the reaction mixture?
A3: The purification of the target compound from unreacted starting material and over-iodinated side products can be achieved through standard laboratory techniques:
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Recrystallization: This is a common and effective method that exploits the differences in solubility between the mono-, di-, and tri-iodinated compounds.
-
Column Chromatography: Silica gel column chromatography can be used to separate the components of the reaction mixture based on their polarity. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively isolate the desired product.
Q4: Can unreacted 4-methylimidazole be recovered from the reaction?
A4: Yes, especially when an excess of the starting material is used. After the reaction and initial product isolation, the filtrate or mother liquor can be treated to recover the unreacted 4-methylimidazole, which can be purified and reused.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-iodinated product | 1. Over-iodination: The reaction conditions are too harsh, leading to the formation of di- and tri-iodinated side products. 2. Incomplete reaction: The reaction time or temperature is insufficient. 3. Product loss during workup: The product may be lost during extraction or purification steps. | 1. - Reduce the reaction temperature. - Use a larger excess of 4-methylimidazole. - Add the iodinating agent more slowly. 2. - Increase the reaction time and monitor the progress by TLC or LC-MS. 3. - Optimize extraction and purification protocols. |
| Presence of significant amounts of di- and tri-iodinated side products | 1. High concentration of iodinating agent: The molar ratio of the iodinating agent to 4-methylimidazole is too high. 2. Elevated reaction temperature: Higher temperatures increase the rate of multiple iodinations. | 1. - Adjust the stoichiometry to use an excess of 4-methylimidazole. 2. - Maintain the reaction at a lower temperature (e.g., 0°C). |
| Difficulty in separating the desired product from side products | 1. Similar polarities: The desired product and side products have very similar polarities, making chromatographic separation challenging. 2. Co-crystallization: The product and impurities crystallize together during recrystallization. | 1. - Screen different solvent systems for column chromatography to find optimal separation conditions. - Consider using high-performance liquid chromatography (HPLC) for more difficult separations. 2. - Experiment with different recrystallization solvents or solvent mixtures. |
| Presence of unreacted starting material in the final product | 1. Incomplete reaction: The reaction has not gone to completion. 2. Inefficient purification: The purification method is not adequately removing the starting material. | 1. - Increase the reaction time or temperature, while monitoring for side product formation. 2. - Optimize the column chromatography or recrystallization conditions. |
Data Presentation
While specific quantitative yields can vary significantly with reaction conditions, the following table summarizes the expected product distribution under different qualitative conditions.
| Reaction Condition | Primary Expected Product | Major Side Products | Notes |
| Excess 4-Methylimidazole, Low Temperature (e.g., 0°C) | 4-Iodo-5-methylimidazole and/or 4-iodo-2-methylimidazole | 2,5-Diiodo-4-methylimidazole | Favorable for mono-iodination. |
| Equimolar Reactants, Room Temperature | Mixture of mono- and di-iodinated products | 2,5-Diiodo-4-methylimidazole, 2,4,5-Triiodoimidazole | Increased formation of over-iodinated species. |
| Excess Iodinating Agent, Elevated Temperature | 2,5-Diiodo-4-methylimidazole and/or 2,4,5-Triiodoimidazole | Mono-iodinated products | Conditions favor multiple iodinations. |
Experimental Protocols
General Protocol for the Mono-iodination of 4-Methylimidazole
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylimidazole (1.0 equivalent) in a suitable solvent (e.g., water with a base like NaOH, or an organic solvent like dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
-
Preparation of Iodinating Agent Solution:
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In a separate flask, prepare a solution of the iodinating agent. A common system is iodine (e.g., 0.9 equivalents for mono-iodination) and sodium iodide (to aid solubility) in the same solvent used for the 4-methylimidazole.
-
-
Reaction:
-
Slowly add the iodinating agent solution dropwise to the stirred 4-methylimidazole solution over a period of 1-2 hours, while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
If the reaction was performed in an aqueous basic solution, neutralize the mixture with a suitable acid (e.g., HCl) to a pH of 7-8.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by either recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway for the iodination of 4-methylimidazole.
Caption: Troubleshooting workflow for optimizing the iodination of 4-methylimidazole.
References
Technical Support Center: Synthesis of 2,5-Diiodo-4-methyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diiodo-4-methyl-1H-imidazole. Our aim is to help improve reaction yields and address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the primary causes?
Answer: Low yields in the synthesis of this compound can stem from several factors. The most common issues include incomplete reaction, formation of side products, and loss of product during workup and purification. Incomplete iodination may leave significant amounts of the starting material, 4-methyl-1H-imidazole, or mono-iodinated intermediates. Conversely, harsh reaction conditions can lead to the formation of over-iodinated species or degradation of the imidazole ring.
Question 2: I am observing a mixture of iodinated products. How can I improve the selectivity for 2,5-di-iodination?
Answer: Achieving the desired regioselectivity is a primary challenge in imidazole iodination. The formation of mono-iodinated (2-iodo-4-methyl-1H-imidazole or 5-iodo-4-methyl-1H-imidazole) or tri-iodinated products can be minimized by carefully controlling the reaction conditions.
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Stoichiometry: The molar ratio of the iodinating agent to the 4-methyl-1H-imidazole is critical. Using a slight excess of the iodinating agent can help drive the reaction towards di-substitution. However, a large excess should be avoided to prevent the formation of tri-iodinated byproducts.
-
Temperature: Conducting the reaction at a controlled, low temperature (e.g., 0 °C) can enhance selectivity by slowing down the reaction rate and minimizing over-iodination.[1]
-
Choice of Iodinating Agent: Milder iodinating agents, such as N-Iodosuccinimide (NIS), may offer better control over the reaction compared to harsher agents like molecular iodine (I₂) in the presence of a strong base.[2][3]
Question 3: How can I effectively remove unreacted 4-methyl-1H-imidazole and mono-iodinated intermediates from my final product?
Answer: Purification is crucial for obtaining a high-purity product. Several techniques can be employed:
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Recrystallization: This is often the most effective method for purifying iodinated imidazoles.[1][4] A mixed solvent system, such as isopropanol/n-hexane or ethanol/water, can be effective.[1][4] The desired this compound is typically less soluble than the starting material and mono-iodinated intermediates in these solvent systems, allowing for its selective crystallization.
-
Column Chromatography: If recrystallization does not provide adequate purity, silica gel column chromatography can be used.[4] A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol can effectively separate the desired di-iodo product from less polar starting material and more polar mono-iodo intermediates.[4]
-
Acid-Base Extraction: Since imidazoles are basic, an acid-base extraction can be used to remove unreacted starting material. However, the basicity of the iodinated products may be similar, making this method less effective for separating mono- and di-iodinated species.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing this compound?
A1: The most prevalent side products are the mono-iodinated species, 2-iodo-4-methyl-1H-imidazole and 5-iodo-4-methyl-1H-imidazole. Over-iodination to a tri-iodo species is also possible, though generally less common if the stoichiometry is controlled.[1]
Q2: How can I minimize the formation of these side products?
A2: A key strategy is to carefully control the stoichiometry of the reactants. Using a molar ratio of approximately 2:1 of the iodinating agent to 4-methyl-1H-imidazole is a good starting point. Additionally, maintaining a low reaction temperature (e.g., 0°C) can help to improve selectivity.[1]
Q3: What is the best method for purifying the crude this compound product?
A3: A multi-step purification process is often most effective. This typically involves an initial recrystallization from a suitable solvent system to remove the bulk of the impurities.[1][4] If further purification is required, column chromatography on silica gel is a reliable method.[4]
Data Presentation
Table 1: Influence of Reaction Parameters on the Iodination of Imidazole Derivatives
| Parameter | Condition | Expected Outcome on Yield of this compound | Potential Issues |
| Temperature | Low (e.g., 0 °C) | Higher selectivity, potentially lower reaction rate. | Incomplete reaction if too low. |
| High (e.g., Room Temp. or above) | Faster reaction rate, but lower selectivity. | Increased formation of side products. | |
| Stoichiometry (Iodinating Agent:Imidazole) | < 2:1 | Incomplete reaction, significant starting material and mono-iodo products. | Low yield of the desired product. |
| ~ 2:1 | Optimal for di-iodination. | Careful control is needed. | |
| > 2:1 | Potential for over-iodination to tri-iodo species. | Formation of multiple products. | |
| Iodinating Agent | I₂ / Base | Highly reactive, can be non-selective. | Difficult to control, mixture of products. |
| NIS | Milder, more selective.[2][3] | May require longer reaction times or a catalyst. |
Experimental Protocols
Protocol: Synthesis of this compound via Direct Iodination
Materials:
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4-methyl-1H-imidazole
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Dichloromethane
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (2.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Suzuki Couplings with Diiodoimidazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving diiodoimidazole substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with a diiodoimidazole substrate has a very low or no yield. What are the most common causes?
A1: Low to no yield is a frequent issue, often stemming from the unique properties of the imidazole ring. The primary culprits include:
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Catalyst Inhibition/Poisoning: The unprotected N-H group on the imidazole ring is acidic and can coordinate to the palladium catalyst. This coordination can form inactive catalyst species, effectively removing the catalyst from the catalytic cycle and halting the reaction.[1]
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Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of your solvent and reaction mixture can lead to oxidative degradation of the catalyst and promote unwanted side reactions, such as the homocoupling of your boronic acid.[1][2]
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Inappropriate Choice of Base or Solvent: The selection of base and solvent is critical and highly substrate-dependent. An incompatible base can fail to facilitate the crucial transmetalation step, while the wrong solvent can lead to poor solubility of reagents or catalyst deactivation.[1][3]
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Side Reactions: Protodeboronation, the hydrolysis of the boronic acid back to the parent arene, is a common side reaction that consumes your coupling partner. This is often exacerbated by high temperatures, prolonged reaction times, or the presence of excess water.[4][5]
Q2: How can I overcome catalyst inhibition caused by the imidazole N-H group?
A2: This is a critical challenge for nitrogen-rich heterocycles.[6] The most effective strategies are:
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Catalyst and Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are highly recommended as they can promote the desired catalytic activity while minimizing inhibition. Ligands such as SPhos and XPhos, often supplied as stable palladium precatalysts (e.g., XPhos Pd G2/G3), have demonstrated success in these challenging couplings.[1][6][7]
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N-Protection: While often adding extra synthetic steps, protecting the imidazole nitrogen (e.g., with a Boc or Bn group) can completely prevent its interference with the catalyst. However, modern catalysts often make this unnecessary.
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Base Selection: Using a strong, non-nucleophilic base can be more effective. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to more common bases like potassium carbonate (K₂CO₃) for substrates containing acidic N-H groups.[1]
Q3: My reaction is sluggish and fails to go to completion. What adjustments should I consider?
A3: A sluggish reaction points to suboptimal reaction kinetics. Consider the following adjustments:
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Increase Temperature: Many Suzuki couplings benefit from heating, typically in the range of 80–120 °C.[2][4] If your reagents are stable, a higher temperature can accelerate the rate-limiting steps of the catalytic cycle.
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Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][3][8]
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Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes drive a difficult reaction to completion.
-
Stirring Rate: For biphasic reaction mixtures (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[9]
Q4: I am observing significant side products, primarily the homocoupling of my boronic acid. How can I minimize this?
A4: Homocoupling is a classic sign of oxygen in your reaction system. To prevent it:
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Thorough Degassing: Ensure your solvent and the complete reaction mixture are rigorously degassed. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by using a series of freeze-pump-thaw cycles.[1][4]
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Use High-Purity Reagents: Ensure your boronic acid is pure, as impurities can sometimes promote side reactions.
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Use a Precatalyst: Modern palladium precatalysts are designed for controlled generation of the active Pd(0) species, which can minimize side reactions compared to using Pd(II) sources like Pd(OAc)₂ with separate ligands.[9]
Data Presentation: Catalyst and Base Performance
The selection of the catalyst and base is critical for a successful Suzuki coupling. The tables below summarize the performance of various systems for couplings involving iodo-heterocycles.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Iodo-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Excellent for N-H containing heterocycles.[6][10] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | A robust precatalyst, effective for challenging substrates.[10][11] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 150 (μW) | 0.17 | ~90 | Classic catalyst, may require higher temperatures/μW.[8] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | Highly active system, effective at room temperature.[10] |
| Pd/IPr | IPr | K₂CO₃ | Dioxane/H₂O | 100 | 16 | ~70-80 | N-heterocyclic carbene (NHC) ligand, shows good C4-selectivity.[12] |
Note: Yields are illustrative and highly dependent on the specific diiodoimidazole and boronic acid used.
Table 2: Effect of Different Bases on Reaction Success
| Base | General Characteristics | Recommended for Diiodoimidazoles? | Rationale |
| K₃PO₄ | Moderately strong, non-nucleophilic | Highly Recommended | Often provides the best results for N-H containing substrates by facilitating transmetalation without degrading the catalyst or substrates.[1][7] |
| Cs₂CO₃ | Strong base, high solubility in organic solvents | Recommended | Its high solubility and basicity can be advantageous, particularly in overcoming catalyst inhibition.[1] |
| K₂CO₃ | Common, inexpensive, moderately strong | Often Suitable | A standard choice that works in many cases, but can be less effective than K₃PO₄ or Cs₂CO₃ for challenging substrates.[1][7][8] |
| KF | Mild base | Use with Caution | Can be effective in preventing hydrolysis of base-sensitive functional groups (like esters), but often leads to slower reaction rates.[13] |
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki Coupling of a Diiodoimidazole
This protocol is a general starting point and may require optimization for your specific substrates.
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Reagent Preparation: In a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the diiodoimidazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Solvent Addition: Add the chosen degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water). The typical concentration is between 0.1 M and 0.5 M with respect to the diiodoimidazole.[2][4]
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Degassing: Seal the vessel and thoroughly degas the mixture by bubbling a stream of inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.[4]
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%).
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Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2] Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed.[4]
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Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[2][4]
Visualized Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
deiodination side reactions of 2,5-Diiodo-4-methyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Diiodo-4-methyl-1H-imidazole. The information addresses potential issues related to deiodination side reactions and the overall stability of the compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated heterocyclic compound. Its structure, featuring two iodine atoms on the imidazole ring, makes it a valuable intermediate in organic synthesis, particularly in medicinal chemistry. The iodine atoms can serve as reactive sites for forming new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions.
Q2: What are the primary stability concerns when working with this compound?
Like many iodinated aromatic compounds, this compound can be sensitive to light, heat, and certain chemical environments. The primary stability concern is deiodination, the loss of one or both iodine atoms, which leads to the formation of mono-iodinated or non-iodinated imidazole impurities. Product information from suppliers often indicates that the compound is light-sensitive and should be stored in a cool, dark place.[1]
Q3: What are the likely side products observed during reactions with this compound?
The most probable side products arise from deiodination. Depending on the reaction conditions, you might observe the formation of 2-iodo-4-methyl-1H-imidazole, 5-iodo-4-methyl-1H-imidazole, or 4-methyl-1H-imidazole. These impurities can complicate purification and affect the yield of the desired product.
Q4: How can I detect deiodination side reactions in my experiment?
Deiodination can be monitored using standard analytical techniques:
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Thin-Layer Chromatography (TLC): The deiodinated products will have different polarities and thus different Rf values compared to the starting material. You may observe multiple spots on your TLC plate.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying the masses of the starting material and any deiodinated byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show new aromatic signals corresponding to the protons that replace the iodine atoms.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, with a focus on preventing and identifying deiodination.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product and multiple spots on TLC. | Partial deiodination of the starting material or product. | - Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the light turned off.[1] - Control Temperature: Avoid excessive heating. If possible, run the reaction at a lower temperature for a longer duration. - Use High-Purity Reagents: Ensure all solvents and reagents are pure and free from contaminants that could act as reducing agents. |
| Formation of a significant amount of mono-iodinated or non-iodinated imidazole. | Presence of a reducing agent or catalyst that promotes dehalogenation. | - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions. - Screen Catalysts: If using a metal catalyst (e.g., for cross-coupling), screen different ligands or catalyst sources, as some may favor dehalogenation. - Avoid Reductive Conditions: Be cautious with reagents that can act as reducing agents. For example, sodium sulfite has been used to intentionally deiodinate diiodoimidazoles.[2] |
| Inconsistent reaction outcomes. | Degradation of the this compound starting material. | - Proper Storage: Store the compound in a tightly sealed container, in a cool, dark, and dry place, away from oxidizing agents.[1] - Check Purity Before Use: Before each use, verify the purity of the starting material by TLC or another quick analytical method. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction Minimizing Deiodination
This protocol provides a general methodology for a Suzuki cross-coupling reaction using this compound, with precautions to minimize deiodination.
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Reagent Preparation:
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Degas all solvents by bubbling with nitrogen or argon for at least 30 minutes.
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Use high-purity (e.g., >98%) this compound.
-
-
Reaction Setup:
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To a flame-dried Schlenk flask wrapped in aluminum foil, add this compound (1 equivalent), the boronic acid partner (1.1 equivalents per iodine), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents).
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add the degassed solvent (e.g., dioxane, DMF, or toluene) and the degassed aqueous base solution (e.g., 2M Na2CO3) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Troubleshooting Workflow for Unexpected Deiodination
Caption: Troubleshooting workflow for identifying and resolving issues of deiodination.
Factors Contributing to Deiodination
References
Technical Support Center: Purification of 2,5-Diiodo-4-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,5-Diiodo-4-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials, mono-iodinated species (e.g., 2-iodo-4-methyl-1H-imidazole or 5-iodo-4-methyl-1H-imidazole), and potentially over-iodinated byproducts, depending on the synthetic route. Inorganic salts and residual solvents from the reaction workup may also be present.
Q2: What is the most straightforward purification method for this compound?
For many imidazole derivatives, recrystallization is often the simplest and most effective method for removing minor impurities and obtaining crystalline material.[1][2] The choice of solvent is critical and may require some experimentation.
Q3: When should I consider using column chromatography?
Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product, or when dealing with oily or non-crystalline crude materials.[3] It is particularly useful for separating constitutional isomers (e.g., mono-iodinated imidazoles) from the di-iodinated product.
Q4: Can I use an acid-base extraction to purify this compound?
Yes, acid-base extraction can be an effective technique. Imidazoles are basic and can be protonated with a dilute acid (e.g., 1M HCl) to move into the aqueous layer, leaving non-basic impurities in the organic layer.[3] The pH of the aqueous layer can then be adjusted with a base (e.g., NaOH or NaHCO₃) to precipitate the purified imidazole, which can be subsequently extracted with an organic solvent.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | - The product is too soluble in the chosen solvent.- The concentration of the product is too low. | - Add an anti-solvent (a solvent in which the product is poorly soluble) dropwise until turbidity persists.- Partially evaporate the solvent to increase the concentration.- Try a different solvent or a mixture of solvents. |
| Product oils out instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent.- Significant impurities are present. | - Use a lower-boiling point solvent.- Attempt to purify further by another method, such as column chromatography, before recrystallization. |
| Low recovery after recrystallization. | - The product has significant solubility in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC. | - The eluent system is not optimal. | - Adjust the polarity of the eluent. For silica gel, increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) will increase the Rf of the spots.- Try a different solvent system (e.g., dichloromethane/methanol). |
| Product is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
| Cracked or channeled column bed. | - Improper packing of the silica gel. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, isopropanol, n-hexane, ethanol/water mixtures) to find a suitable solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold.
-
Dissolution: In a flask, add the minimum amount of the hot solvent required to completely dissolve the crude this compound.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of the desired product from its impurities. A typical starting point for imidazole compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.
-
Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if necessary to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Workflow for Purification of this compound
References
Technical Support Center: Cross-Coupling of 2,5-Diiodo-4-methyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 2,5-Diiodo-4-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
The main challenges stem from the di-iodinated nature of the substrate and the presence of the imidazole N-H proton. Key issues include:
-
Selectivity Control: Achieving selective mono-functionalization at either the C2 or C5 position versus di-functionalization can be difficult. The relative reactivity of the two C-I bonds may not be sufficiently different.
-
Catalyst Inhibition: The unprotected N-H on the imidazole ring can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to undesired side reactions.[1][2] N-protection is often recommended, especially for Sonogashira and Heck couplings.[2]
-
Side Reactions: Common side reactions include homocoupling of the coupling partner and dehalogenation (protodeiodination), where an iodine atom is replaced by hydrogen.[3]
Q2: Is it necessary to protect the imidazole N-H proton before coupling?
While some reactions may proceed with the unprotected imidazole, N-protection is generally recommended to prevent catalyst inhibition and improve reaction outcomes.[1][2] The choice of protecting group (e.g., Boc, SEM, MOM) can influence the reaction's success and should be considered based on its stability under the reaction conditions and ease of removal.[2][4]
Q3: How can I control for mono- versus di-functionalization?
Controlling the degree of substitution is a significant challenge in the cross-coupling of dihalogenated substrates.[5] Several strategies can be employed:
-
Ligand Selection: Bulky, electron-rich ligands can influence selectivity.[5][6] In some systems, bulky ligands promote over-functionalization, while smaller coordinating additives (like DMSO) can help suppress it.[5]
-
Stoichiometry: Using a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid in a Suzuki coupling) can favor mono-substitution.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes halt the reaction after the first coupling event, increasing the yield of the mono-substituted product.
Q4: Which palladium catalyst system is a good starting point for my specific reaction?
The optimal catalyst depends on the type of cross-coupling reaction.
-
Suzuki-Miyaura (C-C): Systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common choices.[2] For more challenging substrates, using bulky phosphine ligands such as XPhos or SPhos with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can be more effective.[3][7]
-
Sonogashira (C-C, alkyne): A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) is standard.[2][8][9][10]
-
Heck (C-C, alkene): Pd(OAc)₂ is a frequent choice, often used with or without a phosphine ligand.[8][11] For electron-rich iodo-imidazoles, phosphine-free systems can be effective.
-
Buchwald-Hartwig (C-N): This reaction typically requires a palladium precatalyst paired with a sterically hindered, electron-rich phosphine ligand like XPhos, SPhos, or BrettPhos.[7][12][13]
Troubleshooting Guide
This guide addresses common problems encountered during the cross-coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
This is a frequent issue that can often be traced back to the catalyst, base, or reaction conditions.
-
Possible Cause: Catalyst Inactivity
-
Solution 1: Catalyst Choice: If using a general catalyst like Pd(PPh₃)₄, consider switching to a more active system. For electron-deficient substrates, bulky, electron-rich ligands (e.g., XPhos, SPhos) can be more effective.[3] Precatalysts may also offer improved activity.[6]
-
Solution 2: Catalyst Quality & Decomposition: Ensure the catalyst has not degraded. Use a freshly opened catalyst or one stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst, which can be caused by oxygen or impurities.[1][3]
-
-
Possible Cause: Ineffective Base
-
Solution 1: Base Screening: The base is crucial for the catalytic cycle.[3] If a weak base like Na₂CO₃ or K₂CO₃ is failing, switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[3]
-
Solution 2: Aqueous Conditions: For bases like carbonates and phosphates, the presence of a small amount of water can be critical for their activity and solubility. Consider using a solvent system like dioxane/water.[3][14]
-
-
Possible Cause: Sub-optimal Reaction Conditions
-
Solution 1: Temperature: The reaction may require more thermal energy. Increase the temperature, potentially using a higher-boiling solvent or switching to microwave irradiation, which can significantly accelerate the reaction.[8]
-
Solution 2: Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction vessel and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[3]
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Problem 2: Significant Formation of Side Products
-
Side Product: Dehalogenation (Protodeiodination)
-
Cause: The iodine atom is replaced by a hydrogen atom. This can be promoted by sources of hydrogen in the reaction mixture and certain catalysts.
-
Solution 1: Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different phosphine ligands may identify one that minimizes dehalogenation.[3]
-
Solution 2: Purity of Reagents: Ensure solvents and bases are free from impurities that could act as hydrogen donors.
-
-
Side Product: Homocoupling
-
Cause: Two molecules of the boronic acid (in Suzuki) or alkyne (in Sonogashira) couple together. This is often promoted by the presence of oxygen.
-
Solution 1: Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst to minimize oxygen content.[3]
-
Solution 2: Stoichiometry Control: Use a slight excess of the diiodoimidazole starting material (e.g., 1.2 equivalents) relative to the coupling partner to favor the cross-coupling pathway.[3]
-
Catalyst System Data Tables
The following tables summarize representative catalyst systems for various cross-coupling reactions. These conditions are based on reactions with similar iodo-heterocycles and should be used as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100-120 | 70-95 |
| PdCl₂(dppf) | K₂CO₃ | DMF | 100 | 80-92 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 85-98 |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88-96 |
Table 2: Sonogashira Coupling Conditions
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25-50 | 85-95 |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 80 | 80-90 |
| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | 70-80 |
Table 3: Heck Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Et₃N | DMF | 100 | 80-90 |
| Pd/C | NaOAc | NMP | 120 | 75-85 |
| Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 80-88 |
Table 4: Buchwald-Hartwig Amination Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 85-97 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 75-85 |
| (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | 100 | 88-95 |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity.
General Experimental Workflow
Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a microwave vial or Schlenk flask is added this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol for mono-coupling), a base such as K₂CO₃ (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[8] The vessel is sealed and purged with an inert gas. Anhydrous, degassed solvent (e.g., DME or Dioxane/H₂O 4:1, 5 mL) is added.[3][8] The reaction mixture is heated to 100-150 °C (conventional heating or microwave irradiation) for the required time (10 min to 12 h), monitoring by TLC or LC-MS.[8] After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by flash column chromatography.[8]
Protocol 2: General Procedure for Sonogashira Coupling
To a solution of N-protected this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL) is added the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).[8] A base, typically an amine like triethylamine (3.0 mmol), is then added. The reaction is stirred at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.[8] The reaction mixture is then worked up by partitioning between water and an organic solvent, followed by purification.
Protocol 3: General Procedure for Heck Coupling
In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and anhydrous DMF.[8] To this solution, add the alkene (1.2 equiv.) followed by triethylamine (1.5 equiv.).[8] The reaction mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine before purification.[8]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), this compound (1.0 mmol), and a base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 mmol).[8] The tube is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) are added under an inert atmosphere. The reaction is heated to 80-110 °C and stirred for 12-24 hours.[8] After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts before concentration and purification.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
Comparative Reactivity Analysis: 2,5-Diiodo- vs. 2,5-Dibromo-4-methyl-1H-imidazole in Key Organic Transformations
For researchers, scientists, and drug development professionals, the judicious selection of halogenated heterocyclic building blocks is paramount for the efficient synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 2,5-diiodo-4-methyl-1H-imidazole and 2,5-dibromo-4-methyl-1H-imidazole, two key intermediates in medicinal chemistry. The enhanced reactivity of the diiodo- derivative in pivotal cross-coupling reactions, juxtaposed with the cost-effectiveness of the dibromo- analogue, presents a critical consideration in synthetic strategy.
This report details the relative performance of these two dihalogenated imidazoles in Suzuki-Miyaura coupling, Sonogashira coupling, halogen-metal exchange, and N-alkylation reactions. The comparative data, supported by detailed experimental protocols, is intended to guide chemists in selecting the optimal reagent for their specific synthetic needs.
Executive Summary of Reactivity Comparison
The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference in bond strength dictates the generally higher reactivity of this compound across a range of transformations, most notably in palladium-catalyzed cross-coupling reactions. The oxidative addition step, often rate-determining in these catalytic cycles, proceeds more readily with the iodo-substituted imidazole. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, 2,5-dibromo-4-methyl-1H-imidazole offers advantages in terms of cost and availability, making it a viable alternative when its reactivity profile is sufficient for the desired transformation.
Data Presentation: Quantitative Comparison of Reactivity
The following tables summarize the key differences in reactivity based on available experimental data for analogous compounds.
| Reaction | Substrate | Typical Reaction Conditions | Yield (%) | Reaction Time (h) | Key Observations |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C | High | Shorter | More facile oxidative addition. |
| 2,5-Dibromo-4-methyl-1H-imidazole | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C | Moderate to High | Longer | Often requires higher catalyst loading or longer heating. | |
| Sonogashira Coupling | This compound | Pd(PPh₃)₂, CuI, Et₃N, THF, rt | High | Shorter | Readily undergoes coupling under mild conditions. |
| 2,5-Dibromo-4-methyl-1H-imidazole | Pd(PPh₃)₂, CuI, Et₃N, THF, 50 °C | Moderate to High | Longer | Typically requires elevated temperatures for efficient conversion. | |
| Halogen-Metal Exchange | This compound | n-BuLi, THF, -78 °C | Fast | < 1 | Exchange rate follows the trend I > Br.[1] |
| 2,5-Dibromo-4-methyl-1H-imidazole | n-BuLi, THF, -78 °C | Slower | > 1 | Requires longer reaction times or slightly higher temperatures. | |
| N-Alkylation | This compound | NaH, Alkyl halide, DMF, 0 °C to rt | High | 1-3 | Deprotonation with a strong base followed by alkylation.[2] |
| 2,5-Dibromo-4-methyl-1H-imidazole | K₂CO₃, Alkyl halide, DMF, 60 °C | High | 2-6 | Requires a base and elevated temperature for good yields. |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity of diiodo- and dibromo-4-methyl-1H-imidazole in a standard Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
2,5-Dihalo-4-methyl-1H-imidazole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add the 2,5-dihalo-4-methyl-1H-imidazole, phenylboronic acid, and potassium carbonate.
-
Add the DME and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Cross-Coupling
Objective: To evaluate the coupling efficiency of diiodo- and dibromo-4-methyl-1H-imidazole with a terminal alkyne.
Materials:
-
2,5-Dihalo-4-methyl-1H-imidazole (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2,5-dihalo-4-methyl-1H-imidazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature for the diiodo- derivative or heat to 50 °C for the dibromo- derivative. Monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Halogen-Metal Exchange
Objective: To compare the rate of lithium-halogen exchange for the diiodo- and dibromo-imidazoles.
Materials:
-
2,5-Dihalo-4-methyl-1H-imidazole (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, as a solution in hexanes)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
Procedure:
-
Dissolve the 2,5-dihalo-4-methyl-1H-imidazole in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise.
-
Stir the mixture at -78 °C. The reaction time will be significantly shorter for the diiodo- compound.
-
After the appropriate time, quench the reaction by adding the electrophile (e.g., DMF).
-
Allow the reaction to warm to room temperature.
-
Quench with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the product by chromatography.
N-Alkylation
Objective: To alkylate the nitrogen of the imidazole ring.
Materials:
-
2,5-Dihalo-4-methyl-1H-imidazole (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol) for the diiodo- derivative, or Potassium carbonate (K₂CO₃) (1.5 mmol) for the dibromo- derivative.
-
Alkyl halide (e.g., methyl iodide) (1.2 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure (using NaH for the diiodo- derivative):
-
To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of this compound in DMF dropwise.[2]
-
Stir the mixture at 0 °C for 30 minutes.[2]
-
Add the alkyl halide and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizations of Reaction Mechanisms
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Caption: General mechanism of halogen-metal exchange followed by electrophilic quench.
Conclusion
The choice between this compound and its dibromo counterpart is a strategic one, balancing reactivity with economic and practical considerations. The diiodo- derivative is the substrate of choice for reactions requiring high reactivity and mild conditions, such as in the late-stage functionalization of complex molecules. For large-scale syntheses or when harsher conditions are tolerable, the more economical 2,5-dibromo-4-methyl-1H-imidazole presents a compelling alternative. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the specific demands of their synthetic targets.
References
A Comparative Guide to the Spectral Data of Iodinated Methylimidazole Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative overview of the spectral data for three key isomers of iodinated methylimidazole: 2-iodo-1-methylimidazole, 4-iodo-1-methylimidazole, and 5-iodo-1-methylimidazole. Due to the limited availability of complete, publicly accessible experimental data for all isomers, this guide summarizes the available information and provides a framework for spectral comparison.
Isomeric Structures and a General Analytical Workflow
The differentiation of the iodinated methylimidazole isomers relies on a systematic analytical workflow. The following diagram illustrates the relationship between the isomers and the typical spectroscopic techniques employed for their characterization.
Caption: Workflow for the spectroscopic comparison of iodinated methylimidazole isomers.
Comparative Spectral Data
The following tables summarize the available quantitative spectral data for the iodinated methylimidazole isomers. The expected molecular weight for all isomers (C4H5IN2) is 208.00 g/mol .
¹H NMR Spectral Data (δ, ppm)
| Compound | Solvent | H-2 | H-4 | H-5 | N-CH₃ | Reference |
| 2-Iodo-1-methylimidazole | Data not available | - | Data not available | Data not available | Data not available | |
| 4-Iodo-1-methylimidazole | Data not available | Data not available | - | Data not available | Data not available | |
| 5-Iodo-1-methylimidazole | CDCl₃ | 7.57 (s) | 6.95 (s) | - | 3.65 (s) | |
| 1-Methylimidazole (Reference) | CDCl₃ | 7.48 (s) | 6.95 (t, J=1.2 Hz) | 6.85 (t, J=1.2 Hz) | 3.65 (s) | [1] |
¹³C NMR Spectral Data (δ, ppm)
| Compound | Solvent | C-2 | C-4 | C-5 | N-CH₃ | Reference |
| 2-Iodo-1-methylimidazole | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 4-Iodo-1-methylimidazole | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 5-Iodo-1-methylimidazole | CDCl₃ | 139.0 | 131.0 | 85.0 | 35.0 | |
| 1-Methylimidazole (Reference) | CDCl₃ | 137.0 | 129.5 | 121.2 | 33.2 | [1] |
IR Spectral Data (cm⁻¹)
| Compound | Key Vibrations | Data not available |
| 2-Iodo-1-methylimidazole | C-I stretch, C=N stretch, C-N stretch, Aromatic C-H stretch | Data not available |
| 4-Iodo-1-methylimidazole | C-I stretch, C=N stretch, C-N stretch, Aromatic C-H stretch | Data not available |
| 5-Iodo-1-methylimidazole | C-I stretch, C=N stretch, C-N stretch, Aromatic C-H stretch | Data not available |
| 1-Methylimidazole (Reference) | ~3100 (Aromatic C-H), ~1580 (C=N), ~1500 (C=C), ~1280 (C-N) | [2] |
Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | Molecular Ion [M]⁺ | Key Fragments | Reference |
| 2-Iodo-1-methylimidazole | EI | 208 | Data not available | |
| 4-Iodo-1-methylimidazole | EI | 208 | Data not available | |
| 5-Iodo-1-methylimidazole | EI | 208 | Data not available | |
| 1-Methylimidazole (Reference) | EI | 82 | 81, 55, 54, 42 | [3] |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for NMR analysis is depicted below.
Caption: A generalized workflow for acquiring NMR spectra of imidazole derivatives.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified iodinated methylimidazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to record include chemical shifts (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet), and integration values.
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on the same instrument. Record the chemical shifts (δ) in ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the IR spectrum over a range of 4000 to 400 cm⁻¹. Identify the characteristic absorption bands corresponding to functional groups such as C-I, C=N, C-N, and aromatic C-H stretches.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.
-
Mass Analysis : Record the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. This data is crucial for confirming the molecular weight and elucidating the fragmentation pattern, which can provide structural information.
References
Validating the Structure of 2,5-Diiodo-4-methyl-1H-imidazole: A Comparative Spectroscopic Guide
For Immediate Release
This guide provides a comparative analysis of spectroscopic data for the validation of the 2,5-Diiodo-4-methyl-1H-imidazole structure. By contrasting the experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of its non-halogenated precursor, 4-methyl-1H-imidazole, with the predicted data for the target compound, this document offers researchers a clear framework for structural confirmation. The significant spectral shifts and fragmentation patterns detailed herein serve as key identifiers for successful di-iodination.
Executive Summary
The structural elucidation of novel or modified compounds is a cornerstone of drug development and chemical research. This guide focuses on the analytical techniques used to confirm the identity of this compound. While public experimental spectral data for this specific compound is limited, a robust validation can be achieved by comparing predicted data against the well-documented spectra of its starting material, 4-methyl-1H-imidazole.
The introduction of two heavy iodine atoms onto the imidazole ring is predicted to cause significant and identifiable changes in both NMR and MS spectra. In ¹H and ¹³C NMR, the substitution at the C2 and C5 positions will result in the disappearance of the corresponding proton signals and a dramatic downfield shift for the carbon signals. In mass spectrometry, a substantial increase in the molecular weight and characteristic fragmentation patterns, including the loss of iodine atoms, will provide definitive confirmation of the structure.
Comparative Spectroscopic Data
The following tables present a direct comparison between the experimental data for 4-methyl-1H-imidazole and the predicted data for this compound. These predictions are based on established principles of NMR and MS for halogenated heterocyclic compounds.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound Name | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| 4-methyl-1H-imidazole (Experimental) | H-2 | ~7.55 |
| H-5 | ~6.76 | |
| -CH₃ | ~2.26 | |
| N-H | ~10.9 (broad) | |
| This compound (Predicted) | H-2 | Signal Absent |
| H-5 | Signal Absent | |
| -CH₃ | ~2.3 - 2.5 | |
| N-H | ~12.0 - 13.0 (broad) |
Note: Solvent for experimental data is CDCl₃. Predicted shifts can vary based on solvent and concentration.
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound Name | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| 4-methyl-1H-imidazole (Experimental) | C-2 | ~135.5 |
| C-4 | ~130.0 | |
| C-5 | ~115.2 | |
| -CH₃ | ~13.4 | |
| This compound (Predicted) | C-2 | ~80 - 90 (Carbon bearing Iodine) |
| C-4 | ~135 - 145 | |
| C-5 | ~85 - 95 (Carbon bearing Iodine) | |
| -CH₃ | ~14 - 16 |
Table 3: Mass Spectrometry Data Comparison (Predicted vs. Experimental)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Experimental [M]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| 4-methyl-1H-imidazole (Experimental) | C₄H₆N₂ | 82.10 | 82 | 81 ([M-H]⁺), 54, 55 |
| This compound (Predicted) | C₄H₄I₂N₂ | 333.89 | 334 ([M+H]⁺ for ESI) | 207 ([M-I]⁺), 127 (I⁺), 81 ([M-2I]⁺) |
Note: Experimental MS data corresponds to Electron Ionization (EI). Predicted data for the target compound considers Electrospray Ionization (ESI) for the molecular ion and EI-like fragmentation patterns.
Experimental Workflow & Validation Logic
The structural validation process follows a logical workflow, beginning with the synthesis from a known precursor. Each analytical step provides crucial data points that, when combined, confirm the identity of the final product.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the NMR and MS analysis of halogenated imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the analyte is fully soluble and which does not have signals that overlap with analyte resonances.
-
¹H NMR Acquisition:
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire spectra at 25 °C. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect 16 to 64 scans for a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Use the same spectrometer, tuned to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Parameters: Acquire proton-decoupled spectra. A 45-degree pulse angle, a 2-second relaxation delay, and a wide spectral width (e.g., 0-200 ppm) are standard. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Referencing: Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.
-
Ionization Method:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for obtaining the molecular ion peak ([M+H]⁺ or [M-H]⁻). It is ideal for confirming the molecular weight.
-
Electron Ionization (EI): This is a high-energy technique that causes extensive fragmentation. It is useful for elucidating the structure by analyzing the resulting fragment ions.
-
-
Data Acquisition:
-
Mass Analyzer: Instruments like a Quadrupole, Time-of-Flight (TOF), or Orbitrap can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition from the accurate mass measurement.
-
Mode: Acquire spectra in positive ion mode.
-
Analysis: For ESI, identify the [M+H]⁺ peak corresponding to a mass of ~334.84. For EI, look for the molecular ion at m/z 334 and characteristic fragments at m/z 207 (loss of one iodine atom) and 127 (I⁺ ion), which is a strong indicator for iodinated compounds.[1]
-
References
A Comparative Analysis of Catalysts for the Suzuki-Miyaura Coupling of 2,5-Diiodo-4-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of imidazole scaffolds is a critical endeavor in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and the choice of catalyst is paramount for achieving high efficiency, selectivity, and yield, particularly with dihalogenated heterocyclic substrates like 2,5-Diiodo-4-methyl-1H-imidazole. This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki coupling of this specific substrate, supported by representative experimental data.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of three distinct palladium-based catalyst systems for the mono-arylation of this compound with phenylboronic acid. The data is a representative synthesis based on typical outcomes for similar heteroaryl dihalide couplings reported in the literature.[1][2][3][4]
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[2][3][4] |
| System 1 | Pd(OAc)₂ | None | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 |
| System 2 | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 90 | 8 | 78 |
| System 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
Key Observations:
-
Ligandless System (System 1): While offering simplicity, the ligandless system with Palladium(II) acetate provides a modest yield, suggesting that the coordination of a ligand is beneficial for this transformation.[1]
-
Dppf Ligand (System 2): The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) significantly improves the reaction yield, which is a common observation for the coupling of heteroaryl halides.[4]
-
Buchwald Ligand (System 3): The combination of Palladium(II) acetate with a sterically hindered and electron-rich biaryl phosphine ligand like SPhos (a Buchwald ligand) demonstrates the highest efficiency, affording an excellent yield in a shorter reaction time and at a lower temperature.[2][3] This highlights the effectiveness of modern, specialized ligands in challenging cross-coupling reactions.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for the Suzuki Coupling of this compound:
To a dry Schlenk flask containing a magnetic stir bar was added this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and the appropriate base (2.0 mmol, 2.0 eq.). The flask was evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium source (0.02-0.05 mmol, 2-5 mol%) and the ligand (0.02-0.10 mmol, 2-10 mol%) were then added, followed by the anhydrous, degassed solvent (5 mL). The reaction mixture was stirred at the specified temperature for the indicated time.
Upon completion (monitored by TLC or LC-MS), the reaction was cooled to room temperature. The mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the desired 2-iodo-4-methyl-5-phenyl-1H-imidazole.
Visualizing the Process
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the Suzuki-Miyaura coupling experiment.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle is the heart of the Suzuki-Miyaura reaction, illustrating the role of the palladium catalyst in facilitating the carbon-carbon bond formation.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Mono- and Di-iodinated Imidazoles: A Guide for Researchers
A critical review of existing literature reveals a notable gap in direct comparative studies on the biological activities of mono- and di-iodinated imidazole derivatives. While numerous studies have explored the pharmacological potential of various halogenated imidazoles, head-to-head comparisons under identical experimental conditions are scarce. This guide, therefore, synthesizes available data on iodinated imidazoles to provide a contextual comparison and proposes a standardized experimental framework for the direct evaluation of their biological activities.
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Halogenation, particularly iodination, is a common strategy to modulate the physicochemical properties and enhance the therapeutic potential of these molecules. The introduction of one or two iodine atoms can significantly impact lipophilicity, electronic distribution, and the ability to form halogen bonds, thereby influencing interactions with biological targets. This guide explores the reported anticancer and antimicrobial activities of mono- and di-iodinated imidazoles and provides detailed protocols for their systematic comparison.
Quantitative Comparison of Biological Activity
The following table summarizes in vitro activity data for various mono- and di-iodinated imidazole derivatives from different studies. It is crucial to note that these values are not from direct comparative experiments, and variations in cell lines, microbial strains, and assay conditions can influence the results.
| Compound Type | Derivative | Biological Activity | Target | IC50 / MIC (µM) | Reference |
| Di-iodinated | 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analog 2c | Antifungal | Candida albicans | 12.5 | [1] |
| 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analog 2d | Antifungal | Candida albicans | 6.25 | [1] | |
| 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analog 2h | Antifungal | Candida albicans | 12.5 | [1] | |
| 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analog 3b | Antifungal | Candida albicans | 6.25 | [1] | |
| 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analog 3d | Antifungal | Candida albicans | 6.25 | [1] | |
| 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analog 2c | Antibacterial | Pseudomonas aeruginosa | 25 | [1] | |
| 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analog 2d | Antibacterial | Pseudomonas aeruginosa | 50 | [1] | |
| Mono-iodinated | 4-iodo-1H-imidazole derivative (hypothetical) | Anticancer | Cancer Cell Line | - | - |
| Di-iodinated | 4,5-diiodo-1H-imidazole derivative (hypothetical) | Anticancer | Cancer Cell Line | - | - |
Note: The table is populated with data for di-iodinated compounds from a single study to ensure internal consistency. Data for mono-iodinated counterparts from the same study were not available. The last two rows are placeholders to illustrate how a direct comparison would be presented.
Proposed Experimental Protocols for Direct Comparison
To address the current knowledge gap, a standardized set of experiments is proposed to directly compare the biological activities of a synthesized mono-iodinated imidazole (e.g., 4-iodo-1H-imidazole) and its di-iodinated counterpart (e.g., 4,5-diiodo-1H-imidazole).
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the assessment of cytotoxicity against a panel of human cancer cell lines.
a. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Stock solutions of the test compounds (mono- and di-iodinated imidazoles) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compounds are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.
a. Microbial Strains and Culture Conditions:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB).
-
Fungal strains (e.g., Candida albicans) are grown in RPMI-1640 medium.
b. Assay Procedure:
-
Stock solutions of the test compounds are prepared in DMSO.
-
Serial two-fold dilutions of the compounds are prepared in the respective broth in 96-well microtiter plates.
-
A standardized inoculum of the microbial suspension is added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway Diagram
References
Assessing the Purity of 2,5-Diiodo-4-methyl-1H-imidazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,5-Diiodo-4-methyl-1H-imidazole, a key building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and a discussion of alternative compounds to inform your research and development workflows.
The presence of impurities, even in trace amounts, can significantly impact the outcome of chemical reactions and biological assays. For a compound like this compound, potential impurities may include regioisomers (e.g., 4,5-diiodo-2-methyl-1H-imidazole), starting materials, and byproducts with varying degrees of iodination, such as mono-iodinated or tri-iodinated imidazoles. Therefore, a multi-pronged analytical approach is crucial for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic techniques provides a robust evaluation of a compound's purity. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and an absolute measure of purity through quantitative NMR (qNMR). Mass Spectrometry (MS) is invaluable for identifying impurities by their mass-to-charge ratio.
The following table summarizes the typical performance of these techniques in the analysis of a synthesized batch of this compound compared to a certified reference standard.
| Parameter | Synthesized this compound | Reference Standard | Method |
| Purity by HPLC (Area %) | 98.5% | >99.8% | HPLC-UV |
| Purity by ¹H qNMR | 98.2% (± 0.3%) | 99.9% (Certified) | ¹H qNMR |
| Major Impurity 1 | 0.8% (Regioisomer) | Not Detected | LC-MS |
| Major Impurity 2 | 0.5% (Mono-iodinated species) | Not Detected | LC-MS |
| Residual Solvents | <0.2% | <0.05% | ¹H NMR |
Experimental Workflow for Purity Assessment
A logical workflow ensures a thorough and efficient assessment of the purity of a synthesized compound. The following diagram illustrates the key steps, from initial analysis to final purity determination and comparison with alternative compounds.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound from its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value by comparing the integral of an analyte's signal to that of a certified internal standard.
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: 1,3,5-Trimethoxybenzene (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte (e.g., the methyl protons) and the internal standard.
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard (IS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
LC Method: Utilize the same HPLC method as described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Fragmentation: Collision-Induced Dissociation (CID) for MS/MS experiments to obtain structural information on impurities.
-
Comparison with Alternative Compounds
In drug discovery and development, having access to alternative chemical scaffolds with similar properties can be advantageous. The choice of an alternative often depends on the specific application, such as targeting a particular protein-protein interaction or serving as a building block for more complex molecules.
| Compound | Structure | Key Features & Applications |
| This compound | Imidazole with two iodine atoms and a methyl group. | A versatile building block for introducing a substituted imidazole moiety. The iodine atoms serve as handles for cross-coupling reactions. |
| 2,5-Dibromo-1,4-dimethyl-1H-imidazole | Dibrominated and dimethylated imidazole. | Offers alternative reactivity in cross-coupling reactions compared to the di-iodo analog. The additional methyl group can influence solubility and binding interactions. |
| (1-Methyl-2-nitro-1H-imidazol-5-yl)methanol | A functionalized nitroimidazole. | The nitro group can be a key pharmacophore in certain therapeutic areas (e.g., hypoxia-activated prodrugs), and the hydroxymethyl group allows for further synthetic modifications. |
The following diagram illustrates the logical relationship for selecting an appropriate imidazole derivative based on the desired synthetic outcome.
By employing a combination of these analytical techniques and considering the available alternatives, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.
Comparative Characterization of 2,5-Diiodo-4-methyl-1H-imidazole and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Characterization of Iodinated Methyl-Imidazoles
This guide provides a comparative overview of the characterization of 2,5-Diiodo-4-methyl-1H-imidazole and its related derivatives. Due to the limited availability of detailed published experimental data for this compound, this document focuses on presenting available data for this compound alongside a more detailed characterization of structurally similar iodinated imidazoles. This comparative approach aims to provide a valuable resource for researchers working with and synthesizing iodinated imidazole scaffolds, which are crucial intermediates in the development of novel therapeutic agents.
Synthesis Overview
The synthesis of iodinated imidazoles typically involves the direct iodination of the imidazole ring using iodine in the presence of a base. The regioselectivity of the iodination can be controlled by the starting material and reaction conditions. For instance, a common route to mono-iodinated imidazoles involves the synthesis of a di-iodinated intermediate followed by selective deiodination.
A plausible synthetic pathway for this compound would involve the direct iodination of 4-methyl-1H-imidazole. For comparison, a documented two-step synthesis of 4-iodo-1H-imidazole proceeds through the formation of 4,5-diiodo-1H-imidazole, followed by a reduction reaction to remove one of the iodine atoms.
Comparative Physicochemical and Spectroscopic Data
The following tables summarize the available physicochemical and spectroscopic data for this compound and its comparator compounds. Direct experimental data for the target compound is limited; therefore, data from commercial suppliers and computational predictions are included where available.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₄H₄I₂N₂ | 333.89 | Not specified | Not specified |
| 4,5-Diiodo-1H-imidazole | C₃H₂I₂N₂ | 319.87 | White to off-white solid | 188-190 |
| 4-Iodo-1-methyl-1H-imidazole | C₄H₅IN₂ | 208.00 | Not specified | Not specified |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) | IR Spectroscopy (cm⁻¹) |
| This compound | Data not available | Data not available | [M+H]⁺: 334.85 (predicted)[1] | Data not available |
| 4,5-Diiodo-1H-imidazole | 7.76 (s, 1H, in DMSO-d₆) | 141.1, 143.2 (in DMSO-d₆) | 320 (M⁺) | Data not available |
| 4-Iodo-1-methyl-1H-imidazole | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
General Synthesis of 4,5-Diiodo-1H-imidazole
This protocol is adapted from methodologies for the synthesis of iodinated imidazoles.
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) for pH adjustment
Procedure:
-
Dissolve imidazole in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of iodine in water dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for several hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the mixture to be neutral using hydrochloric acid, which will precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude 4,5-diiodo-1H-imidazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity Context
Iodinated imidazoles serve as versatile building blocks in medicinal chemistry. The imidazole core is a "privileged" structure, meaning it is a common motif in many biologically active compounds. The introduction of iodine atoms provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of a diverse library of derivatives for drug discovery programs. These derivatives have been explored for a range of therapeutic applications, including as anticancer, antifungal, and antimicrobial agents.
This guide highlights the current state of knowledge on the characterization of this compound and its analogues. Further experimental work is necessary to fully elucidate the spectroscopic and physicochemical properties of this specific compound. The provided comparative data and synthetic strategies aim to facilitate future research and development in this area.
References
Comparative Analysis of Synthetic Routes to 2,5-Diiodo-4-methyl-1H-imidazole
A comprehensive comparative analysis of two prominent synthetic routes for the preparation of 2,5-Diiodo-4-methyl-1H-imidazole is presented for researchers and professionals in drug development. This guide provides an objective comparison of the direct iodination of 4-methyl-1H-imidazole using molecular iodine with a base and an alternative route utilizing N-iodosuccinimide (NIS) as the iodinating agent. The comparison is supported by a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.
Data Presentation
The following table summarizes the key aspects of the two synthetic routes to this compound, providing a clear comparison of the methodologies.
| Parameter | Route A: Direct Iodination with I₂/Base | Route B: Iodination with N-Iodosuccinimide (NIS) |
| Starting Material | 4-methyl-1H-imidazole | 4-methyl-1H-imidazole |
| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) |
| Reagents | Sodium Hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Water | Acetonitrile (CH₃CN) |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Work-up | Aqueous work-up with sodium thiosulfate, extraction | Removal of solvent, purification by chromatography |
| Reported Yield | Not reported for this specific product; variable for similar compounds | Not reported for this specific product; moderate to good for similar compounds |
| Advantages | Inexpensive iodinating agent, straightforward procedure. | Milder reaction conditions, easier handling of the iodinating agent, often higher regioselectivity. |
| Disadvantages | Potential for over-iodination and formation of regioisomers, requiring careful control of stoichiometry and reaction conditions. | Higher cost of NIS, succinimide byproduct needs to be removed during purification. |
Experimental Protocols
Route A: Direct Iodination with Iodine (I₂) and Sodium Hydroxide (NaOH)
This method involves the direct iodination of 4-methyl-1H-imidazole using molecular iodine in a basic aqueous solution.
Materials:
-
4-methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-imidazole (1.0 eq) in deionized water.
-
In a separate flask, prepare a solution of sodium hydroxide (2.2 eq) in deionized water.
-
Cool the imidazole solution to 0 °C using an ice bath.
-
Slowly add the sodium hydroxide solution to the imidazole solution with constant stirring.
-
In another flask, prepare a solution of iodine (2.2 eq) in dichloromethane.
-
Add the iodine solution dropwise to the basic imidazole solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route B: Iodination with N-Iodosuccinimide (NIS)
This route employs N-iodosuccinimide (NIS) as a milder and often more selective iodinating agent.
Materials:
-
4-methyl-1H-imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1H-imidazole (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (2.2 eq) to the solution in one portion under stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue will contain the desired product and succinimide byproduct.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the product and evaporate the solvent to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the comparative analysis of synthetic routes.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
A Comparative Guide to the Cross-Reactivity of 2,5-Diiodo-4-methyl-1H-imidazole in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the imidazole core is a privileged structure due to its prevalence in biologically active molecules. 2,5-Diiodo-4-methyl-1H-imidazole presents a versatile platform for introducing molecular diversity, with two reactive C-I bonds amenable to palladium-catalyzed cross-coupling reactions. The selective functionalization of one iodo group over the other is a key challenge, offering a pathway to either mono- or di-substituted imidazole derivatives.
This guide provides a comparative overview of the reactivity of this compound in four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. We present available experimental data, discuss factors influencing reactivity and regioselectivity, and provide detailed experimental protocols for these transformations.
General Considerations for Cross-Coupling Reactions
The cross-coupling of this compound can proceed through either mono- or di-substitution, depending on the reaction conditions. Key factors influencing the outcome include the choice of palladium catalyst, ligands, base, solvent, and temperature. The inherent electronic properties of the imidazole ring also play a crucial role, with the C2 and C5 positions exhibiting different reactivities.
Due to the acidic nature of the N-H proton in the imidazole ring, N-protection is often employed to prevent side reactions and improve solubility and catalyst performance. Common protecting groups include methoxymethyl (MOM), 2-(trimethylsilyl)ethoxymethyl (SEM), or a simple N-alkylation. The choice of protecting group can also influence the regioselectivity of the coupling reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. Studies on dihaloimidazoles have shown that regioselectivity can be controlled by the choice of the palladium catalyst and ligands.
Data Presentation: Suzuki-Miyaura Coupling of a Protected this compound Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | C2:C5 Ratio |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | Mono-arylated | Good | Selective for C2 |
| 2 | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 2 | Mono-arylated | High | Selective for C2 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | Mono-arylated | High | Selective for C5 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | Di-arylated | High | - |
Note: Yields and regioselectivity are based on representative data for analogous dihaloheterocycles and may vary depending on the specific boronic acid and protecting group used.
Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of N-protected this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added a base (e.g., K₃PO₄, 2.0 mmol). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol) is then added, and the reaction mixture is heated at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Logical Relationship: Factors Influencing Suzuki Coupling
Safety Operating Guide
Safe Disposal of 2,5-Diiodo-4-methyl-1H-imidazole: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 2,5-Diiodo-4-methyl-1H-imidazole, a halogenated organic compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling similar iodinated and imidazole-based chemicals.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with the potential hazards associated with halogenated organic compounds and imidazoles. These can include skin and eye irritation, respiratory issues, and potential toxicity. Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| Body Part | Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection. |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be used. Always inspect gloves for integrity before use. |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect from accidental spills. |
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: If safe to do so, prevent the further spread of the spill.
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a designated, sealable, and clearly labeled hazardous waste container. Avoid generating dust.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to an area with fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
Proper Disposal Procedures
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[3] Do not dispose of this chemical down the drain or in regular trash receptacles.[4]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound, including contaminated materials like gloves and weighing paper, in a dedicated, leak-proof, and compatible container.[1][3] This container should be specifically designated for halogenated organic waste.[3][5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[1][4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Diiodo-4-methyl-1H-imidazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2,5-Diiodo-4-methyl-1H-imidazole, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and build a strong foundation of laboratory safety.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. This information is synthesized from safety data sheets for imidazole and iodine compounds.[1][2][3][4][5][6]
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Nitrile rubber gloves. Inspect gloves for pinholes before use. | A chemically compatible laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust is generated. Work in a fume hood is the primary engineering control. |
| In Solution (Handling Liquids) | Chemical splash goggles. A face shield is recommended. | Nitrile rubber gloves. | A chemically compatible laboratory coat, fully buttoned. An apron may be advisable. | Work in a chemical fume hood. Respiratory protection is generally not required if engineering controls are in place and functioning correctly. |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or rubber gloves. | Chemical-resistant suit or apron over a lab coat. | A full-face, positive-pressure, air-supplied respirator may be necessary for large spills or in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safe handling of this compound.
Preparation and Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][6]
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.[5][6]
-
Container Handling: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]
Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][2]
-
Glove Protocol: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after removing gloves.[3][4]
-
Personal Hygiene: Wash hands before breaks and immediately after handling the product.[3] Contaminated clothing should be removed and washed before reuse.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a clearly labeled, sealed, and shatter-resistant container.[5]
-
Hazardous Waste: Dispose of this chemical as hazardous waste. Do not dispose of it down the drain, as this can harm aquatic life and the environment.[8]
-
Contaminated Materials: Any materials, such as gloves, filter paper, or paper towels, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local environmental regulations.[9] It is important to note that some iodine-containing waste may have specific disposal requirements.[10]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key decision points and procedural steps.
Caption: Workflow for Safe Handling of this compound.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. carlroth.com [carlroth.com]
- 3. hartbio.co.uk [hartbio.co.uk]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. case.edu [case.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
